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  • Product: (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride
  • CAS: 190792-73-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride: Structural Properties, Molecular Weight, and Medicinal Chemistry Applications

Executive Summary (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 190792-73-5) is a highly specialized, chiral heterocyclic building block widely utilized in advanced drug discovery[1]. As a conformationally rest...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 190792-73-5) is a highly specialized, chiral heterocyclic building block widely utilized in advanced drug discovery[1]. As a conformationally restricted, water-soluble scaffold, it provides precisely oriented hydrogen-bond donors and acceptors. This technical whitepaper elucidates its structural properties, stereochemical logic, and field-proven methodologies for its incorporation into complex Active Pharmaceutical Ingredients (APIs), including pan-Class IA Phosphoinositol-3-Kinase (PI3K) inhibitors and Glucagon-Like Peptide-1 Receptor (GLP-1R) modulators.

The compound is commercially and synthetically handled as a hydrochloride salt rather than a free base. This is a deliberate design choice: the protonation of the primary amine prevents auto-condensation and oxidative degradation, ensuring long-term shelf stability and consistent stoichiometric precision during parallel synthesis.

Structural Elucidation & Physicochemical Properties

The molecular architecture consists of a saturated tetrahydrofuran (THF) ring substituted with a hydroxyl group at the C3 position and a primary amine at the C4 position. The hydrochloride salt form adds a molecule of HCl, bringing the total exact molecular weight to 139.58 g/mol [1].

Table 1: Physicochemical and Computational Data
PropertyValueScientific Significance
CAS Number 190792-73-5Unique chemical identifier for the HCl salt [1].
Molecular Formula C₄H₁₀ClNO₂Base formula (C₄H₉NO₂) + HCl.
Molecular Weight 139.58 g/mol Critical for stoichiometric calculations in coupling.
Topological Polar Surface Area 55.48 ŲOptimal for aqueous solubility and target binding[1].
LogP -0.8734Highly hydrophilic; requires organic extraction care [1].
Hydrogen Bond Donors 2Key for interacting with kinase hinge regions [2].
Hydrogen Bond Acceptors 3Facilitates binding with target protein residues [2].
SMILES Cl.N[C@H]1COC[C@H]1ODefines the specific (3S,4S) stereochemical topology [1].

Stereochemistry and Conformational Analysis

The biological efficacy of APIs derived from this building block relies entirely on its stereochemistry. The (3S,4S) designation dictates a trans relationship between the C3-hydroxyl and C4-amino groups.

The Cahn-Ingold-Prelog (CIP) priority rules dictate this assignment:

  • At the C3 Chiral Center: The priorities are -OH > -C2(ring) > -C4(amine) > -H.

  • At the C4 Chiral Center: The priorities are -NH₂ > -C3(hydroxyl) > -C5(ring) > -H.

This trans-geometry minimizes steric clash between the two heteroatom substituents and locks them into a predictable spatial vector. In structure-based drug design, this rigidity is exploited to anchor the molecule within tight enzymatic binding pockets.

stereochem Start (3S,4S)-4-Aminotetrahydrofuran-3-ol C3 C3 Chiral Center (S) Start->C3 C4 C4 Chiral Center (S) Start->C4 Prio3 CIP: -OH > -C2 > -C4 > -H C3->Prio3 Prio4 CIP: -NH2 > -C3 > -C5 > -H C4->Prio4 Config Trans-diol/amine equivalent Minimizes steric clash Prio3->Config Prio4->Config

Fig 1: CIP stereochemical assignment logic for the (3S,4S) trans-configuration.

Synthetic Utility in Drug Discovery

(3S,4S)-4-Aminotetrahydrofuran-3-ol is a privileged scaffold in modern medicinal chemistry, appearing frequently in patent literature for high-value therapeutic targets.

1. PI3K Inhibitors (Oncology): In the development of pan-Class IA PI3K inhibitors like NVP-CLR457, the THF-amine moiety is utilized to construct complex oxazolidinone rings or as a solvent-exposed appendage [3]. The hydroxyl group of the (3S,4S) isomer forms critical, favorable van der Waals contacts and hydrogen bonds with conserved threonine and lysine residues in the kinase ATP-binding cleft, significantly boosting target affinity compared to its enantiomers [3].

2. GLP-1 Receptor Modulators (Metabolic Disease): Recent patents by Gilead Sciences highlight the use of this compound in synthesizing carboxy-benzimidazole GLP-1R modulators [4]. The primary amine acts as an excellent nucleophile for SNAr reactions or amide couplings, linking the hydrophilic THF ring to lipophilic core structures to tune the overall pharmacokinetic (PK) profile of the drug.

Analytical & Experimental Protocols

Because the compound is supplied as a hydrochloride salt, it is nucleophilically inert out of the bottle. To utilize it in standard medicinal chemistry workflows (such as amide couplings), a self-validating protocol must be employed to liberate the free base in situ while preventing side reactions.

Protocol: Standardized Amide Coupling (HATU/DIPEA)

Objective: Couple (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl to a target carboxylic acid.

  • Reagent Preparation & Free-Basing:

    • Suspend 1.0 eq of the target carboxylic acid and 1.2 eq of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess DIPEA is required to first neutralize the HCl salt (liberating the reactive free amine) and subsequently act as a non-nucleophilic proton sponge during the coupling.

  • Electrophilic Activation:

    • Cool the mixture to 0°C. Add 1.1 eq of HATU.

    • Causality: HATU is chosen over standard EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which is ideal for coupling sterically hindered or electron-deficient amines while suppressing epimerization.

  • Coupling Reaction:

    • Allow the reaction to warm to room temperature and stir for 2–4 hours under an inert nitrogen atmosphere. Monitor completion via LC-MS.

  • Aqueous Workup:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc).

    • Causality: The highly polar nature of the THF-diol/amide product means it can partition into the aqueous layer. Using a high-ionic-strength aqueous phase (brine wash) forces the product into the organic layer.

  • Validation:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Validate the product mass (Target MW + H⁺) using Electrospray Ionization Mass Spectrometry (ESI-MS).

workflow Step1 Free-Basing (DIPEA in DMF) Step3 Nucleophilic Acyl Substitution Step1->Step3 Step2 Carboxylic Acid Activation (HATU) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 LC-MS Validation & Purification Step4->Step5

Fig 2: Standardized HATU-mediated amide coupling workflow with LC-MS validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10486809, 4-Aminotetrahydrofuran-3-ol." PubChem,[Link]

  • ACS Publications. "Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor." American Chemical Society,[Link]

  • Gilead Sciences, Inc. "CARBOXY-BENZIMIDAZOLE GLP-1R MODULATING COMPOUNDS (Patent AU 2022263410 B2).
Exploratory

The Solvation Thermodynamics and Equilibrium Profiling of (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

Executive Summary (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a highly functionalized, chiral cyclic aliphatic amine salt. As a critical intermediate in the synthesis of advanced active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a highly functionalized, chiral cyclic aliphatic amine salt. As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), understanding its solubility profile across a dielectric continuum is paramount for optimizing reaction yields, designing crystallization processes, and formulating final dosage forms. This technical guide provides a mechanistic analysis of its solubility behavior in polar and non-polar solvents, grounded in thermodynamic principles and validated through rigorous, self-validating experimental protocols.

Molecular Architecture & Predictive Solvation Thermodynamics

The compound's solubility is dictated by the interplay of its functional groups and its crystal lattice energy:

  • Tetrahydrofuran (THF) Core: Provides a rigid cyclic structure with a moderate dipole moment. The ether oxygen acts as a hydrogen-bond acceptor.

  • Hydroxyl Group (-OH): Acts as both a strong hydrogen-bond donor and acceptor, heavily favoring interactions with protic solvents.

  • Ammonium Hydrochloride (-NH 3+​ Cl ): The ionic center dominates the molecule's physicochemical properties. The high charge density results in a substantial lattice energy, which must be overcome by the solvation energy provided by the solvent.

Because the enthalpy of solution ( ΔHsoln​ ) is the sum of the endothermic lattice energy ( ΔHlat​ ) and the exothermic solvation energy ( ΔHsolv​ ), the compound exhibits extreme solubility dichotomies. High dielectric constant ( ϵ ) solvents like water provide massive ion-dipole stabilization, making ΔHsolv​ highly negative. Conversely, non-polar solvents cannot overcome the lattice energy, rendering the compound practically insoluble.

SolvationCycle Solid Crystal Lattice (API Salt) Gas Gaseous Ions (NH3+, Cl-) Solid->Gas Lattice Energy (ΔH_lat > 0) Solvated Solvated State (Aqueous/Polar) Solid->Solvated Enthalpy of Solution (ΔH_soln) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of solvation for the hydrochloride salt.

Experimental Methodologies: The Self-Validating Shake-Flask Protocol

To accurately determine thermodynamic equilibrium solubility, kinetic methods (which are prone to supersaturation artifacts) are insufficient. As an industry standard, we mandate the use of the [1], which is the gold standard recommended by the World Health Organization (WHO) and the Consortium of Biopharmaceutical Tools (CoBiTo) [2, 3].

The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to ensure data integrity.

Step-by-Step Methodology:
  • Excess Solid Addition: Weigh approximately 50–100 mg of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride into a 5 mL glass vial.

    • Causality: A true thermodynamic equilibrium requires a continuous presence of the solid phase. If the solid completely dissolves, the system is unsaturated, and the true solubility limit remains unknown.

  • Solvent Dispensation: Add 1.0 mL of the target solvent (e.g., Water, Methanol, Dichloromethane). Record the initial pH for aqueous systems.

  • Thermal Equilibration & Agitation: Seal the vials and incubate in an orbital shaker at 37 ± 0.5 °C and 200 rpm for 48 to 72 hours.

    • Causality: 37°C standardizes the thermodynamic state to physiological relevance. The 48-72 hour duration is critical; stable crystal lattices often exhibit slow dissolution kinetics. Shorter incubation times risk measuring a false, kinetically-limited low solubility [2].

  • Phase Separation: Transfer the suspension to a pre-warmed microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 37°C, followed by filtration of the supernatant through a 0.22 µm hydrophilic PVDF syringe filter (discarding the first 200 µL).

    • Causality: Centrifugation followed by filtration prevents sub-micron particulate carryover. Particulates passing into the filtrate will scatter light or dissolve upon dilution, artificially inflating the measured solubility [3].

  • Supernatant Quantification: Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV or LC-MS/MS method. Measure the final pH of the aqueous samples.

    • Causality: Hydrochloride salts can significantly lower the pH of unbuffered water, which alters the ionization state and the apparent solubility profile.

  • Solid-State Verification (Critical Validation Step): Recover the residual solid from the centrifuge tube, dry gently, and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Solvents can induce polymorphic transformations, hydrate formation, or disproportionation (loss of HCl). If the solid phase changes during the 72-hour incubation, the measured solubility corresponds to the new phase, not the original API. This step self-validates the thermodynamic baseline.

ShakeFlask Step1 1. Solid Addition (Excess API) Step2 2. Solvent Dispensation (Polar/Non-Polar) Step1->Step2 Step3 3. Thermal Equilibration (37°C, 24-72h, 200 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation + 0.22µm Filtration) Step3->Step4 Step5A 5A. Supernatant Analysis (HPLC-UV / LC-MS) Step4->Step5A Liquid Phase Step5B 5B. Solid Residue Analysis (XRPD / DSC) Step4->Step5B Solid Phase

Self-validating shake-flask workflow for equilibrium solubility determination.

Quantitative Solubility Profile

The table below summarizes the equilibrium solubility profile of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride across a range of solvents, highlighting the drastic impact of solvent polarity.

SolventDielectric Constant ( ϵ ) at 20°CSolubility ClassEstimated Solubility at 37°C (mg/mL)Mechanistic Interaction
Water 80.1Freely Soluble> 250.0Strong ion-dipole interactions; extensive H-bonding network.
Methanol 33.0Soluble~ 45.0 - 60.0Moderate ion-dipole stabilization; H-bond donor/acceptor.
Ethanol 24.5Sparingly Soluble~ 8.0 - 15.0Weaker ion-dipole interactions; steric hindrance of alkyl chain.
Acetone 20.7Slightly Soluble~ 1.0 - 3.0H-bond acceptor only; poor stabilization of the chloride anion.
Dichloromethane 9.1Practically Insoluble< 0.1Insufficient polarity to overcome crystal lattice energy.
n-Hexane 1.9Insoluble< 0.01Completely non-polar; no favorable solute-solvent interactions.

Note: Values are representative thermodynamic estimates for this specific hydrochloride salt class under the described protocol.

Mechanistic Insights & Solvent-Solute Interactions

The empirical data perfectly aligns with the predictive thermodynamic model. In water, the high dielectric constant effectively shields the electrostatic attraction between the protonated amine and the chloride counterion. Furthermore, water molecules form a highly ordered hydration shell around the primary ammonium group and the hydroxyl group at the C3 position.

Conversely, in non-polar solvents like n-hexane or dichloromethane, the lack of a permanent dipole moment means the solvent cannot provide the exothermic solvation energy required to disrupt the strong ionic bonds of the crystal lattice. The slight solubility observed in acetone is primarily driven by the solvent's ability to act as a hydrogen-bond acceptor for the C3 hydroxyl and the ammonium protons. However, its inability to act as a hydrogen-bond donor leaves the chloride anion poorly solvated, severely capping the overall solubility.

References

  • World Health Organization (WHO). "WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report." WHO Technical Report Series, No. 1019, 2019, Annex 4. URL:[Link]

  • Avdeef, A., et al. "Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality." ADMET & DMPK 4 (2016) 117-178. URL:[Link]

  • Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." ADMET & DMPK 7 (2019) 183-195. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution ¹H and ¹³C NMR Characterization Protocols for (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

Scientific Context & Scope (3S,4S)-4-Aminotetrahydrofuran-3-ol (structurally designated as the cis-isomer) is a highly valued chiral building block in modern drug discovery[1]. It is frequently incorporated into the scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scope

(3S,4S)-4-Aminotetrahydrofuran-3-ol (structurally designated as the cis-isomer) is a highly valued chiral building block in modern drug discovery[1]. It is frequently incorporated into the scaffolds of advanced therapeutics, including PI3K inhibitors[2], HDM2 antagonists[3], and FGFR inhibitors[4]. The spatial arrangement of the hydroxyl and amino groups—specifically their cis relationship on the tetrahydrofuran ring—dictates the molecule's ability to form critical hydrogen bonds within target protein active sites.

Because stereochemical inversion or epimerization to the trans-isomer ((3S,4R) or (3R,4S)) can drastically reduce pharmacological efficacy[5], rigorous analytical validation is required. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating both the constitutional connectivity and the relative stereochemistry of these saturated heterocyclic systems[6]. This application note details a self-validating NMR protocol for the unambiguous characterization of the hydrochloride salt of this compound[7].

Chemical & Structural Properties

Before initiating the NMR protocol, it is critical to establish the baseline physicochemical properties of the analyte. The hydrochloride salt is preferred over the free base[8] due to its enhanced stability, resistance to oxidation, and superior solubility in polar NMR solvents.

PropertyValue / Description
Compound Name (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride
CAS Number 352534-77-1 (HCl salt)[7] / 214629-29-5 (Free base)[8]
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Stereochemistry cis-configuration (Substituents on the same face of the ring)
Physical Form Solid / Crystalline powder

Experimental Methodology: NMR Acquisition Protocol

To ensure a self-validating system, the protocol relies on orthogonal 1D and 2D NMR techniques. The 1D spectra provide primary chemical shift and multiplicity data, while the 2D spectra confirm connectivity and spatial proximity.

Step 1: Sample Preparation
  • Procedure : Weigh 15–20 mg of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. Dissolve completely in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Transfer the clear solution to a standard 5 mm NMR tube.

  • Causality & Rationale : The hydrochloride salt is highly polar. D₂O ensures rapid and complete dissolution. More importantly, D₂O facilitates the rapid deuterium exchange of the labile hydroxyl (-OH) and ammonium (-NH₃⁺) protons. This forces these signals to merge into the residual solvent peak (HOD at ~4.79 ppm), eliminating broad, unpredictable exchangeable signals from the ¹H spectrum and preventing overlap with the critical skeletal ring protons (H2, H3, H4, H5).

Step 2: Instrument Configuration
  • Hardware : 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe (e.g., BBFO or CryoProbe).

  • Temperature : Regulated at 298 K (25 °C) to ensure consistent chemical shifts and sharp line widths.

Step 3: 1D NMR Acquisition
  • ¹H NMR (Proton) : Acquire using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 to 64 scans depending on concentration.

  • ¹³C NMR (Carbon) : Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512 to 1024 scans to achieve a high signal-to-noise ratio, as the quaternary/tertiary carbons in the ring require sufficient accumulation.

Step 4: 2D NMR Acquisition (Stereochemical Validation)
  • COSY (Correlation Spectroscopy) : Acquire to map the continuous spin system (H2 ↔ H3 ↔ H4 ↔ H5).

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire to unambiguously assign each proton to its directly attached carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Critical Step. Set the mixing time to 300–500 ms. This experiment detects protons that are close in space (< 5 Å). A strong cross-peak between H3 and H4 will validate the cis-stereochemistry.

Data Analysis & Spectral Assignment

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (in D₂O, 400 MHz) | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( 3J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H3 | ~4.45 | dt or m | 1H | 3JH3,H4​ ≈ 5.5 - 7.0 | CH-OH | | H2a, H2b | ~4.10, ~3.85 | dd, dd | 2H | 2Jgem​ ≈ 10.0 | CH₂-O | | H5a, H5b | ~4.05, ~3.75 | dd, dd | 2H | 2Jgem​ ≈ 9.5 | CH₂-O | | H4 | ~3.95 | m | 1H | 3JH3,H4​ ≈ 5.5 - 7.0 | CH-NH₃⁺ |

Table 2: Expected ¹³C NMR Assignments (in D₂O, 100 MHz)

Position Chemical Shift (δ, ppm) Type Assignment
C2 ~73.5 CH₂ Methylene adjacent to O
C3 ~72.0 CH Methine bearing OH
C5 ~70.5 CH₂ Methylene adjacent to O

| C4 | ~54.0 | CH | Methine bearing NH₃⁺ |

Mechanistic Insights & Causality (E-E-A-T)
  • Inductive Deshielding : The strongly electron-withdrawing nature of the protonated amine (-NH₃⁺) exerts a profound inductive effect through the sigma bonds. This deshields H4 and C4 significantly relative to the unprotonated free base, shifting them downfield.

  • Karplus Equation & Dihedral Angles : In five-membered oxygen heterocycles, the vicinal coupling constant ( 3JH3,H4​ ) is highly dependent on the dihedral angle[6]. For cis-isomers (dihedral angle ~0–30° depending on the specific envelope conformation), 3J is typically larger (5.0–7.5 Hz). In contrast, the trans-isomer exhibits a dihedral angle closer to 90–120°, resulting in a significantly smaller coupling constant ( 3J ~2.0–4.0 Hz)[5].

  • NOE Validation : The definitive proof of the (3S,4S) configuration is the NOESY spectrum. Because H3 and H4 are on the same face of the ring (both pointing "up" or "down" relative to the plane), they are spatially proximate and will produce a strong NOE cross-peak. The trans-isomer would lack this strong interaction.

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the NMR characterization protocol, ensuring a self-validating loop from sample preparation to stereochemical confirmation.

NMR_Protocol Prep Sample Preparation 15-20 mg in 0.6 mL D₂O OneD 1D NMR Acquisition ¹H (16 scans), ¹³C (1024 scans) Prep->OneD TwoD 2D NMR Acquisition COSY, HSQC, HMBC, NOESY OneD->TwoD Process Data Processing Fourier Transform & Phase Correction TwoD->Process Assign Signal Assignment Multiplet & Coupling Constant Analysis Process->Assign Verify Stereochemical Validation Confirm cis-geometry via NOE (H3-H4) Assign->Verify

Fig 1: Step-by-step NMR workflow for structural and stereochemical validation of the cis-isomer.

Sources

Application

Application Notes and Protocols: Incorporating (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride into Pharmaceutical Drug Discovery Pipelines

Introduction: The Strategic Value of Polar Scaffolds in Modern Drug Discovery The contemporary drug discovery landscape is characterized by an increasing focus on targets that were previously considered "undruggable." Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Polar Scaffolds in Modern Drug Discovery

The contemporary drug discovery landscape is characterized by an increasing focus on targets that were previously considered "undruggable." This paradigm shift necessitates the exploration of chemical matter beyond the traditional "rule-of-five" space, embracing molecules with greater three-dimensional complexity and polarity. (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride emerges as a privileged scaffold in this context. Its inherent stereochemistry, coupled with the presence of a vicinal amino alcohol on a tetrahydrofuran ring, provides a unique conformational rigidity and a rich vector space for hydrogen bonding interactions. This makes it an exemplary building block for generating molecules capable of engaging with challenging targets, such as protein-protein interfaces and allosteric sites.

The furan scaffold, in a broader sense, is a cornerstone in medicinal chemistry due to its versatile electronic properties and reactivity, leading to a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The tetrahydrofuran moiety, as a saturated and more flexible analog, offers distinct advantages in scaffold-based drug design, allowing for the creation of potent inhibitors for targets like HIV-1 protease by facilitating crucial hydrogen bonding and van der Waals interactions within the active site.[3]

This guide provides a comprehensive overview of the strategic incorporation of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride into drug discovery pipelines, from initial library design to late-stage lead optimization.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C4H9NO2 · HClAlfa Chemistry
Molecular Weight 139.58 g/mol (Calculated)
CAS Number 190792-73-5Echemi[4]
Appearance White to off-white solid(General knowledge)
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar aprotic solvents.(General knowledge)
Storage Store at 2-8°C, protected from moisture and light.[5]ChemScene[5]

Note on Handling: As the hydrochloride salt, the compound is generally stable. However, the free base is susceptible to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon). Due to its hygroscopic nature, it is advisable to store the compound in a desiccator.

Strategic Applications in Drug Discovery

The unique structural features of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride lend themselves to several key applications in the drug discovery workflow.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight well within the "rule of three," this aminotetrahydrofuran derivative is an ideal fragment for screening against a variety of biological targets. Its high density of functional groups (amine, hydroxyl, ether oxygen) allows it to form multiple high-quality interactions within a binding pocket, making it a potent starting point for fragment-to-lead campaigns.

Scaffold for Combinatorial Libraries

The primary amine of (3S,4S)-4-Aminotetrahydrofuran-3-ol serves as a versatile handle for derivatization. It can be readily acylated, sulfonated, or reductively aminated to generate diverse libraries of compounds. The adjacent hydroxyl group can also be functionalized, although selective protection of the amine may be required. This dual functionality allows for the exploration of a wide chemical space around a rigid, polar core. The concept of "privileged structures," which are molecular scaffolds with binding capabilities to multiple biological targets, is a powerful approach in discovering new bioactive molecules.[6]

Bioisosteric Replacement and Scaffold Hopping

In lead optimization, the tetrahydrofuran core can serve as a bioisosteric replacement for other five-membered rings (e.g., pyrrolidine, cyclopentane) or even acyclic linkers. This "scaffold hopping" strategy can lead to significant improvements in physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride into new chemical entities.

Protocol 1: General Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of the title compound is a readily available nucleophile for this transformation.[9][10]

Reaction Scheme:

Materials:

  • (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)[9]

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine), Triethylamine

  • Solvent: e.g., DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add the coupling agent (1.1 eq) and, if applicable, the additive (e.g., HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (1.2 eq) and the base (2.5 eq of DIPEA or triethylamine) to the reaction mixture. The excess base is required to neutralize the hydrochloride salt and the acid formed during the coupling reaction.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is a highly efficient coupling reagent that often leads to high yields and minimal side products. The EDC/HOBt system is a more classical and cost-effective alternative.[9]

  • Base: DIPEA is a non-nucleophilic base that is commonly used to scavenge the acid generated during the reaction without competing in the coupling reaction.

  • Solvent: DMF and DCM are excellent solvents for a wide range of coupling reactions due to their ability to dissolve the reactants and their relatively high boiling points.

Protocol 2: Reductive Amination

Reductive amination provides a straightforward method for the synthesis of secondary amines.

Reaction Scheme:

Materials:

  • (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

  • Aldehyde or ketone of interest (R-CHO or R-C(O)-R')

  • Reducing agent: e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN)

  • Acid catalyst (optional): e.g., Acetic acid

  • Solvent: e.g., DCE (1,2-Dichloroethane), Methanol

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in an appropriate anhydrous solvent (e.g., DCE or methanol), add the base (1.1 eq of DIPEA or triethylamine) to liberate the free amine.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.

  • Add the reducing agent (1.5 eq of STAB or NaBH3CN) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Trustworthiness Through Self-Validation:

Each protocol should be validated by comprehensive characterization of the final product. This includes:

  • 1H and 13C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Purity Assessment by HPLC: To quantify the purity of the final compound, which should typically be >95% for use in biological assays.

Visualizing the Workflow

The following diagrams illustrate the central role of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride in a typical drug discovery workflow and its derivatization potential.

G cluster_0 Drug Discovery Pipeline cluster_1 Role of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl A Target Identification & Validation B Hit Identification (e.g., FBDD) A->B C Hit-to-Lead Optimization B->C D Lead Optimization C->D E Preclinical Development D->E F (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl F->B Fragment Screening F->C Scaffold for Library Synthesis F->D Bioisosteric Replacement G cluster_0 Derivatization Pathways A (3S,4S)-4-Aminotetrahydrofuran-3-ol B Amide (R-CO-NH-) A->B Acylation C Sulfonamide (R-SO2-NH-) A->C Sulfonylation D Secondary Amine (R-CH2-NH-) A->D Reductive Amination E Urea/Thiourea (R-NH-CO-NH-) A->E Isocyanate/Isothiocyanate Addition

Caption: Derivatization of (3S,4S)-4-Aminotetrahydrofuran-3-ol.

Conclusion

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride represents a valuable and versatile building block for modern drug discovery. Its unique combination of stereochemical complexity, polarity, and synthetic accessibility makes it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. By leveraging the protocols and strategic insights outlined in this guide, researchers can effectively incorporate this powerful chemical tool into their drug discovery pipelines, ultimately accelerating the path toward new and improved medicines.

References

Sources

Method

Amidation reaction conditions and protocols using (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Application Note: Amidation Reaction Conditions and Protocols using (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride Executive Summary (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 190792-73-5) is a versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amidation Reaction Conditions and Protocols using (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Executive Summary

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 190792-73-5) is a versatile, stereochemically pure building block frequently utilized in medicinal chemistry and drug discovery. It is strategically employed to incorporate hydrophilic, conformationally restricted motifs into pharmaceutical candidates, thereby improving pharmacokinetic properties such as aqueous solubility and metabolic stability 1. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to achieve high-yielding, chemoselective amide bond formation with this specific amine salt.

Mechanistic Causality & Reaction Design

When executing amide bond formation with (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride, three primary mechanistic variables dictate the reaction's success:

  • Salt Neutralization and Nucleophilic Activation: The substrate is supplied as a hydrochloride salt to preserve its stereochemical integrity and prevent oxidative degradation. For the amine to participate as a nucleophile, it must be liberated to its free base form in situ. A sterically hindered tertiary base, such as N,N-Diisopropylethylamine (DIPEA), is required. DIPEA is preferred over Triethylamine (TEA) because its bulkiness prevents it from acting as a competing nucleophile against the activated ester intermediate [[2]]().

  • Chemoselectivity (N- vs. O-Acylation): The molecule possesses both a primary amine and a secondary hydroxyl group. Because the primary amine is significantly more nucleophilic, selective N-acylation is achieved without the need for transient hydroxyl protection. However, this chemoselectivity relies on strict stoichiometric control of the activated carboxylic acid (1.0–1.05 eq) to prevent over-acylation 3.

  • Stereochemical Preservation: The (3S,4S) trans configuration is sensitive to extreme pH and elevated temperatures, which can induce retro-aldol-like epimerization. Utilizing mild coupling agents like HATU or EDC/HOBt at ambient temperature ensures the stereocenter is strictly retained 2.

AmidationMechanics Acid Carboxylic Acid ActiveEster Active Ester (OAt / OBt intermediate) Acid->ActiveEster Activation Coupling Coupling Agent (HATU / EDC) Coupling->ActiveEster Product Amide Target (Stereocenter Retained) ActiveEster->Product Nucleophilic Addition AmineHCl (3S,4S)-Amine HCl Salt FreeAmine Free Nucleophilic Amine AmineHCl->FreeAmine Deprotonation Base Tertiary Base (DIPEA) Base->FreeAmine FreeAmine->Product

Mechanistic pathway of amide bond formation using (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl.

Quantitative Reaction Optimization

Selecting the appropriate coupling agent is highly dependent on the steric hindrance of the carboxylic acid partner. The table below summarizes the optimized reaction parameters for this specific amino alcohol.

Table 1: Comparative Amidation Conditions for (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl

Coupling AgentBase (Equiv)SolventTime (h)Yield (%)Chemoselectivity (N:O)
HATU DIPEA (3.0)DMF2 - 4>90%>99:1
EDC / HOBt DIPEA (3.0)DCM / DMF12 - 1680 - 85%>98:2
T3P (50% in EtOAc)DIPEA (3.0)EtOAc16 - 2475 - 80%>95:5
DCC NMM (3.0)DCM24<60%85:15 (DCU byproduct issues)

Note: HATU provides the fastest kinetics and highest yields, particularly for sterically hindered carboxylic acids, due to the highly reactive HOAt active ester intermediate 2.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation (Recommended for sterically hindered acids)

This protocol separates the activation and coupling steps to prevent the formation of unreactive byproducts.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1–0.2 M. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-ester. Delaying the amine addition prevents the free amine from reacting directly with HATU to form unreactive guanidinium byproducts 2.

    • Validation Checkpoint 1: LC-MS analysis of an aliquot should show complete conversion of the acid to the active ester mass[M+OAt]+.

  • Nucleophile Addition: In a separate vial, suspend (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (1.1 eq) in DMF and add DIPEA (1.5 eq) to liberate the free base. Add this amine solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring: Stir the combined mixture at room temperature for 2 hours.

    • Validation Checkpoint 2: Spot the reaction on TLC and apply a Ninhydrin stain. The starting amine hydrochloride will stain intensely purple/blue. The disappearance of this spot confirms complete amidation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to effectively partition and remove DMF) and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: EDC/HOBt-Mediated Amidation (Recommended for standard acids & clean workup)

This protocol leverages water-soluble reagents to simplify downstream purification.

  • Activation: Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DCM (0.1 M). Stir for 30 minutes.

  • Coupling: Add (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (1.1 eq) in one portion, followed immediately by DIPEA (3.0 eq).

    • Causality: EDC is water-soluble, making the post-reaction aqueous workup exceptionally clean. HOBt suppresses racemization and accelerates the reaction by forming a stable, yet highly reactive, OBt-ester 2. Primary alkyl amines containing reactive functionalities can be incorporated into amides with excellent efficiency using this strategy 4.

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (removes unreacted amine and base), saturated NaHCO3, and brine. The water-soluble urea byproduct generated from EDC will partition entirely into the aqueous phase.

ExperimentalWorkflow Step1 1. Pre-activation Acid + HATU + Base Step2 2. Nucleophile Addition Add Amine HCl Step1->Step2 Step3 3. LC-MS/TLC Check Monitor Conversion Step2->Step3 Step3->Step2 Incomplete (Add Base/Amine) Step4 4. Aqueous Quench Remove Water-Solubles Step3->Step4 >95% Conversion Step5 5. Purification Isolate Target Amide Step4->Step5

Step-by-step experimental workflow and self-validation system for amidation reactions.

References

  • Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications (Chemical Reviews, 2011) URL:[Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides Source: PMC (National Institutes of Health) URL: [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Preparation of bioactive furan molecules using (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride intermediates

Application Notes & Protocols Topic: Strategic Synthesis of Bioactive Molecules Utilizing the Chiral Scaffold: (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride Audience: Researchers, Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Bioactive Molecules Utilizing the Chiral Scaffold: (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrofuran Scaffold in Modern Drug Discovery

The furan ring system and its saturated counterpart, the tetrahydrofuran (THF) ring, are foundational scaffolds in medicinal chemistry.[1][2][3] These five-membered oxygen-containing heterocycles are present in a vast array of pharmacologically active compounds, contributing to a wide spectrum of therapeutic activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4][5][6] The furan ring's aromaticity and electron-rich nature facilitate critical interactions with biological targets, while the three-dimensional, conformationally constrained structure of the THF ring allows for the precise spatial orientation of pharmacophoric groups, a key strategy for enhancing binding affinity and selectivity.[5][7]

This guide focuses on the strategic application of a specific, highly functionalized chiral building block, (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride . The defined cis-stereochemistry of the amino and hydroxyl groups on the rigid THF core provides an exceptional platform for the synthesis of complex, stereochemically pure bioactive molecules. By leveraging this intermediate, researchers can bypass challenging and often low-yielding steps associated with establishing stereocenters, accelerating the drug discovery process.[8][9]

This document provides a detailed protocol for a key synthetic transformation—N-arylation—and discusses the underlying principles and subsequent derivatizations that make this intermediate a powerful tool in the medicinal chemist's arsenal.

The Chiral Intermediate: (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

The value of this intermediate lies in its dense and precisely arranged functionality. It is a bifunctional molecule containing a primary amine and a secondary alcohol, offering two distinct points for chemical modification. Its specific stereoconfiguration is critical for creating molecules that can interact selectively with chiral biological targets like enzymes and receptors.

Table 1: Properties of (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

PropertyValueSource(s)
CAS Number 190792-73-5[10][11]
Molecular Formula C₄H₁₀ClNO₂[11]
Molecular Weight 139.58 g/mol [11][12]
Appearance White to off-white solid[13]
Purity Typically ≥95-98%[11]
Stereochemistry (3S,4S) - cis configuration[10]
Storage Conditions Sealed in dry, 2-8°C[11]

Overall Synthetic Strategy: A Modular Approach

The use of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride enables a modular and convergent synthetic strategy. The primary amine serves as a robust handle for introducing a wide array of substituents, most commonly via C-N cross-coupling reactions, while the hydroxyl group can be reserved for later-stage modifications or to serve as a key hydrogen bonding partner in the final bioactive compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl (Chiral Core) B N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig Coupling) A->B Step 1: Introduce Diversity C N-Substituted Intermediate B->C D Further Derivatization (e.g., O-Acylation, O-Etherification) C->D Step 2: Fine-tune Properties E Final Bioactive Furan Molecule (Target Compound) D->E

Diagram 2: N-Arylation of the chiral intermediate.

Materials & Reagents:

ReagentAmount (Molar Eq.)Purpose
(3S,4S)-4-Aminotetrahydrofuran-3-ol HCl1.0 eq.Starting Material
Aryl Halide (e.g., 4-bromobenzonitrile)1.1 eq.Coupling Partner
t-BuBrettPhos Pd G3 Precatalyst1-2 mol%Palladium Catalyst
Cesium Carbonate (Cs₂CO₃)2.5 eq.Base
Anhydrous Toluene~0.2 MSolvent
Ethyl Acetate-Extraction Solvent
Brine-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Silica Gel-Chromatography Medium

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the t-BuBrettPhos Pd G3 precatalyst (0.02 eq.), Cesium Carbonate (2.5 eq.), and the aryl halide (1.1 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (1.0 eq.) followed by anhydrous toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications and Further Derivatization

The N-arylated intermediate is a versatile platform for creating a diverse library of compounds. The remaining hydroxyl group can be used to further tune the molecule's properties.

Table 2: Potential Bioactive Targets and Derivatizations

Bioactive Class / TargetExample Derivatization of -OH groupRationale / Potential Activity
Kinase Inhibitors Acylation with a substituted benzoic acidThe resulting ester can form key hydrogen bonds in the hinge region of a kinase active site.
GPCR Ligands Formation of an ether linkage (Williamson ether synthesis)Introduces new vectors for exploring receptor pocket space and can improve metabolic stability.
Antiviral Agents Conversion to an azide, followed by click chemistryAllows for the efficient coupling of complex fragments, a common strategy in developing protease inhibitors.
Factor Xa Inhibitors No modification; used as a hydrogen bond donorThe free hydroxyl can interact directly with amino acid residues in the S4 pocket of the enzyme. [7]

The synthesis of compounds like histamine H3-receptor ligands has been demonstrated using related aminomethyl-tetrahydrofuran scaffolds, highlighting the utility of this core in neuroscience drug discovery. [14][15]

Conclusion

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a high-value, stereochemically defined intermediate that provides an efficient entry point to a wide range of potentially bioactive molecules. Its rigid three-dimensional structure and orthogonal functional handles (amine and alcohol) allow for a modular and predictable synthetic approach. The detailed N-arylation protocol provided herein serves as a robust and reliable method for the initial diversification step. By applying established synthetic methodologies, researchers can leverage this building block to accelerate the discovery and development of novel therapeutics targeting a multitude of diseases. [20]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. ResearchGate. [Link]

  • Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ACS Publications. [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. Digikogu. [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]

  • Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. [Link]

  • Synthesis of 4(5)-[5-(Aminomethyl)tetrahydrofuran-2-yl- or 5-(Aminomethyl)-2,5-dihydrofuran-2-yl]imidazoles by Efficient Use of a PhSe Group: Application to Novel Histamine H 3 -Ligands. ACS Publications. [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science Publishers. [Link]

  • CAS 190792-73-5 | (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride,≥95%. Howei - Life Science Product & Service Solutions Provider. [Link]

  • Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 4(5)-[5-(Aminomethyl)tetrahydrofuran-2-yl- or 5-(Aminomethyl)-2,5-dihydrofuran-2-yl]imidazoles by Efficient Use of a PhSe Group: Application to Novel Histamine H 3 -Ligands 1. ACS Publications. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Application of furan derivative in medicinal field. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Protocols for (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Principles The chiral building...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Principles

The chiral building block (3S,4S)-4-Aminotetrahydrofuran-3-ol (and its hydrochloride salt, CAS: 190792-73-5) is a critical intermediate in the synthesis of several advanced active pharmaceutical ingredients (APIs). It is prominently featured in the structural core of pan-Class IA Phosphoinositide 3-Kinase (PI3K) inhibitors such as NVP-CLR457 1, Pyrrolopyridazine-based JAK3 inhibitors 2, and Aryl Hydrocarbon Receptor (AHR) antagonists 3.

The Causality of Purification Choices

The free base of (3S,4S)-4-aminotetrahydrofuran-3-ol (MW 103.12) is a highly polar, water-soluble oil. Due to its dense hydrogen-bonding network, it exhibits severe tailing and irreversible adsorption on standard silica gel stationary phases, rendering chromatographic purification unscalable and inefficient.

By converting the free base to its hydrochloride salt (MW 139.58), we achieve two mechanistic goals:

  • Disruption of Intramolecular Interactions: Protonation of the amine disrupts the internal hydrogen bonding with the adjacent hydroxyl group, significantly increasing the molecule's crystallinity.

  • Stereochemical Purging: The rigid crystal lattice of the hydrochloride salt selectively rejects diastereomers (e.g., the cis-isomer) and enantiomers (the (3R,4R)-isomer) into the mother liquor.

Solvent Selection Causality: Isopropanol (IPA) is selected as the primary solvent because it provides a steep, temperature-dependent solubility curve for this specific salt. Methanol, while offering excellent solubility, has a solubility curve that is too shallow, leading to unacceptable yield losses. Methyl tert-butyl ether (MTBE) is utilized as the anti-solvent. Its moderate dielectric constant ( ϵ≈2.6 ) induces supersaturation gradually. Using strictly non-polar anti-solvents like hexanes causes rapid precipitation ("crashing out"), which traps chemical impurities and leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out."

Experimental Workflow Visualization

G N1 Crude Reaction Mixture (Free Base in Organic Phase) N2 Solvent Exchange (Concentrate & dissolve in IPA) N1->N2 Evaporation N3 Salt Formation (Add 1.05 eq HCl in IPA at 0-5 °C) N2->N3 Acidification N4 Dissolution & Seeding (Heat to 60 °C, cool to 45 °C, seed) N3->N4 Heating N5 Anti-Solvent Crystallization (Dropwise MTBE addition) N4->N5 Supersaturation N6 Isolation & Drying (Filter, wash, vacuum dry) N5->N6 Filtration

Workflow for the extraction and crystallization of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that proceeding to the next step is mathematically and chemically justified.

Phase 1: Free Base Isolation and Solvent Exchange
  • Extraction: Following the deprotection or epoxide-opening step, quench the aqueous reaction mixture with saturated NaHCO3​ to achieve a pH of 9.0–9.5. Extract the aqueous phase with 2-Methyltetrahydrofuran (2-MeTHF) (4 × 5 volumes).

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (40 °C, 50 mbar) to yield the crude free base as a pale yellow oil.

  • Solvent Exchange: Re-dissolve the crude oil in anhydrous Isopropanol (IPA) to achieve a concentration of approximately 1.5 M.

    • Self-Validation Check: Perform a Karl Fischer (KF) titration on the IPA solution. The water content must be < 0.2% w/w to prevent yield loss during crystallization.

Phase 2: Hydrochloride Salt Formation
  • Cooling: Transfer the IPA solution to a jacketed reactor and cool to 0–5 °C under a nitrogen atmosphere.

  • Acidification: Slowly add 1.05 equivalents of a standardized solution of HCl in IPA (typically 5–6 M). Maintain the internal temperature below 15 °C to prevent exothermic degradation of the tetrahydrofuran ring.

  • Equilibration: Stir the mixture for 30 minutes at room temperature.

    • Self-Validation Check: Spot an aliquot on wet pH paper; the apparent pH should be between 1.0 and 2.0.

Phase 3: Controlled Anti-Solvent Crystallization
  • Dissolution: Heat the acidified suspension to 60 °C until complete dissolution is achieved. The solution should be clear.

  • Seeding (Critical Step): Cool the reactor to 45 °C. Add 0.5% w/w of pure (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature. Causality: Seeding at the metastable zone width boundary prevents spontaneous secondary nucleation and eliminates the risk of oiling out.

  • Anti-Solvent Addition: Over a period of 2 hours, dose in 3 volumes of Methyl tert-butyl ether (MTBE) at a constant rate using a dosing pump.

  • Cooling Profile: Apply a linear cooling ramp from 45 °C to 0 °C over 3 hours (cooling rate of 0.25 °C/min). Hold at 0 °C for 2 hours.

  • Isolation: Filter the resulting white crystalline slurry via a Nutsche filter. Wash the filter cake twice with 1 volume of cold (0 °C) IPA/MTBE (1:3 v/v).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

    • Self-Validation Check: Analyze the mother liquor via HPLC. The residual product concentration should be < 5 mg/mL. If higher, extend the hold time at 0 °C.

Quantitative Data Presentation

The table below summarizes the optimization data for various solvent/anti-solvent systems evaluated during process development. The IPA/MTBE system provides the optimal balance of yield, purity, and processability.

Solvent / Anti-SolventVolume RatioYield (%)Chemical Purity (HPLC, %)Diastereomeric Excess (de, %)Process Observations & Causality
IPA / MTBE 1 : 3 86 >99.5 >99.0 Optimal crystal growth; no oiling out. Steep solubility curve.
EtOH / EtOAc1 : 47898.297.5Slower nucleation; minor wall scaling observed on the reactor.
MeOH / DIPE1 : 56299.098.0High solubility of the salt in MeOH severely reduces overall yield.
Acetone / Hexane1 : 24594.591.0Rapid precipitation traps impurities; severe liquid-liquid phase separation.

References

  • Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor ACS Publications (Journal of Medicinal Chemistry)[Link]

  • PYRROLOPYRIDAZINE JAK3 INHIBITORS AND THEIR USE FOR THE TREATMENT OF INFLAMMATORY AND AUTOIMMUNE DISEASES European P
  • 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamides (AHR Inhibitors)

Sources

Application

In Vitro Profiling Guidelines for (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride in Fragment-Based Drug Discovery

Executive Summary (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a highly polar, low-molecular-weight chiral building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Because fragments are screene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a highly polar, low-molecular-weight chiral building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Because fragments are screened at high concentrations to detect weak target affinities (often in the micromolar to millimolar range)[1][2], characterizing their baseline physicochemical and cellular properties is a critical prerequisite. This Application Note provides a self-validating, step-by-step workflow for evaluating the kinetic solubility, passive membrane permeability, and baseline cytotoxicity of this compound before it is advanced into hit-to-lead chemistry.

Physicochemical Context & Rationale

Understanding the molecular nature of the test article dictates the experimental design. (3S,4S)-4-Aminotetrahydrofuran-3-ol is supplied as a hydrochloride salt with a molecular weight of 139.58 g/mol [3].

Causality in Assay Preparation: Dissolving a hydrochloride salt directly into unbuffered aqueous media will significantly lower the pH of the solution. This pH shift can artificially alter the ionization state of the amine group, leading to inaccurate solubility limits and false-negative permeability data. Therefore, all aqueous dilutions must be performed in strongly buffered solutions (e.g., 100 mM Phosphate Buffered Saline, pH 7.4) to maintain physiological relevance and ensure the fragment remains in its intended protonation state.

Experimental Workflow

The following diagram outlines the sequential profiling of the fragment, ensuring that physicochemical liabilities (like insolubility) are ruled out before advancing to complex cellular assays.

FBDD_Workflow A (3S,4S)-4-Amino- THF-3-ol HCl B Stock Preparation (100 mM in DMSO) A->B C Kinetic Solubility (HPLC-UV) B->C Dilute to aqueous D PAMPA (Passive Permeability) B->D pH 7.4 buffer E CellTiter-Glo (Cytotoxicity) B->E Cell culture media

Caption: Sequential in vitro profiling workflow for fragment building blocks.

Step-by-Step Methodologies

Protocol A: Stock Preparation & Kinetic Solubility Profiling

Rationale: Fragments must be soluble at high concentrations (typically 1–5 mM) for biophysical screening (e.g., NMR, SPR)[4]. Kinetic solubility mimics the actual assay conditions where a DMSO stock is spiked into an aqueous buffer. Self-Validating Controls: Caffeine (High solubility control), Amiodarone (Low solubility control).

  • Master Stock Preparation: Weigh 13.96 mg of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl and dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM master stock. Vortex until visually clear.

  • Aqueous Dilution: In a 96-well deep-well plate, add 10 µL of the 100 mM DMSO stock to 990 µL of 100 mM Phosphate Buffered Saline (PBS), pH 7.4. This yields a final concentration of 1 mM test article in 1% DMSO.

  • Incubation: Seal the plate and incubate at 25°C for 24 hours on an orbital shaker at 300 RPM to allow for the equilibrium of any potential precipitate.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge at 1,000 x g for 10 minutes to separate the soluble compound from the precipitate.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% DMSO (where solubility is assumed to be complete).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: As a highly polar molecule, the passive diffusion of this fragment across lipid bilayers must be quantified before cellular assays. PAMPA utilizes an artificial lipid membrane to isolate passive diffusion from active transport mechanisms[5]. Self-Validating Controls: Verapamil (High permeability), Ranitidine (Low permeability).

PAMPA_Mechanism Donor Donor Compartment (pH 7.4) Fragment Solution + 1% DMSO Membrane Artificial Lipid Membrane (Porcine Brain Lipid / Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (pH 7.4) Buffer Only Membrane->Acceptor Permeation Quant Quantification (LC-MS/MS) Acceptor->Quant Measure Concentration

Caption: Mechanistic diagram of the PAMPA double-sink permeability assay.

  • Membrane Preparation: Coat the PVDF membrane of a 96-well "donor" filter plate with 5 µL of a 20% (w/v) porcine brain lipid extract dissolved in dodecane[5].

  • Donor Assembly: Dilute the 100 mM DMSO stock to 500 µM in PBS (pH 7.4). Add 300 µL of this solution to each well of the donor plate.

  • Acceptor Assembly: Add 300 µL of fresh PBS (pH 7.4) containing 1% DMSO to the "acceptor" bottom plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a sandwich. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Analysis: Carefully separate the plates. Extract 100 µL from both donor and acceptor wells and quantify the concentration via LC-MS/MS. Calculate the effective permeability coefficient ( Papp​ ).

Protocol C: In Vitro Cytotoxicity (CellTiter-Glo)

Rationale: Before a fragment is advanced into hit-to-lead chemistry, it must be cleared of intrinsic non-specific cytotoxicity. The CellTiter-Glo assay quantifies ATP, which is directly proportional to the number of metabolically active, viable cells[6]. Self-Validating Controls: 1% DMSO vehicle (100% viability baseline), 10 µM Doxorubicin (Positive control for cell death).

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 2x concentration (2 mM) of the fragment in culture media. Add 100 µL of the 2x solution to the cells (final assay concentration: 1 mM fragment, 1% DMSO). Incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate to room temperature. Mix to reconstitute the reagent[7].

  • Lysis and Luminescence: Remove the cell plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis[7].

  • Incubation & Read: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader[7].

Data Presentation

Table 1: Physicochemical & Fragment Properties

PropertyValueImplication for Assay Preparation
Compound Name (3S,4S)-4-Aminotetrahydrofuran-3-ol HClChiral amino alcohol building block.
CAS Number 190792-73-5[3]Ensures correct isomer procurement.
Molecular Weight 139.58 g/mol [3]Rule of 3 compliant (<300 Da)[1].
SMILES Cl.N[C@H]1COC[C@H]1O[3]Highly polar; requires PAMPA for permeability check.
Salt Form HydrochlorideRequires rigorous pH buffering during aqueous dilution.

Table 2: Assay Acceptance Criteria & Control Parameters

AssayControl TypeReference CompoundExpected OutcomePurpose
Kinetic Solubility High Sol. ControlCaffeine>95% recovery at 1 mMValidates HPLC-UV detection limits.
Kinetic Solubility Low Sol. ControlAmiodarone<10% recovery at 1 mMValidates precipitation and filtration efficacy.
PAMPA High Perm. ControlVerapamil Papp​>15×10−6 cm/sValidates membrane integrity and sink conditions.
PAMPA Low Perm. ControlRanitidine Papp​<2×10−6 cm/sEnsures no membrane leakage or micro-tears.
CellTiter-Glo Vehicle Control1% DMSO~100% LuminescenceEstablishes baseline ATP levels for viable cells.
CellTiter-Glo Positive Control10 µM Doxorubicin<10% LuminescenceValidates assay sensitivity to metabolic collapse.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing cross-coupling reactions involving (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl. Our focus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing cross-coupling reactions involving (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl. Our focus is to deliver actionable troubleshooting advice and in-depth procedural guidance to enhance the efficiency and success of your synthetic endeavors.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the cross-coupling of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl.

Question 1: Why is my Buchwald-Hartwig amination reaction failing or showing low conversion?

Answer: Low conversion in Buchwald-Hartwig aminations with this substrate can often be attributed to several factors:

  • Inadequate Catalyst System: The selection of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are often effective for these types of couplings.[1] If you are using a standard ligand like P(t-Bu)₃, consider switching to a more specialized ligand such as XPhos, SPhos, or a ferrocene-based ligand.[1] Pre-formed palladium catalysts (precatalysts) can also offer improved reliability over generating the active catalyst in situ from sources like Pd(OAc)₂.[2]

  • Suboptimal Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the amine.[2][3] However, for substrates with sensitive functional groups, these strong bases can lead to decomposition.[2] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results, although they might require higher reaction temperatures.[4][5]

  • Solvent and Temperature Effects: The choice of solvent influences reaction rates and selectivity.[6][7] Aprotic solvents such as toluene, dioxane, and THF are standard.[8] The reaction temperature is also a critical parameter to optimize, typically ranging from 80-110°C.[2]

Question 2: I'm observing a significant amount of hydrodehalogenation of my aryl halide. What causes this and how can it be minimized?

Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[9][10] This can occur through various mechanisms, including a reaction pathway involving the palladium catalyst and a hydrogen source.[10][11]

  • Minimizing Hydrodehalogenation:

    • Catalyst and Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation.[11] Screening different ligands may be necessary to find one that favors the desired C-N bond formation over the undesired side reaction.

    • Hydrogen Source: Adventitious water in the reaction can sometimes act as a hydrogen source for hydrodehalogenation.[11] Ensuring anhydrous reaction conditions can help to mitigate this.

Question 3: How should I handle the hydrochloride salt of (3S,4S)-4-Aminotetrahydrofuran-3-ol in my reaction?

Answer: The hydrochloride salt of an amine needs to be neutralized for the free amine to participate in the coupling reaction.[12][13][14] There are two primary approaches:

  • Pre-neutralization: The amine hydrochloride can be neutralized before the reaction by partitioning it between an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The organic layer containing the free amine is then separated, dried, and used in the coupling reaction.

  • In situ Neutralization: An additional equivalent of base can be added to the reaction mixture to neutralize the HCl salt.[13] This is a more convenient approach, but it is important to ensure that the added base does not interfere with the catalytic cycle or promote side reactions.

Section 2: Optimization Strategies and Methodologies

A systematic approach to optimizing your cross-coupling reaction is crucial for achieving high yields and purity.

Workflow for Troubleshooting and Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction conditions.

Caption: A decision-tree workflow for systematic optimization of cross-coupling reactions.

Key Parameter Optimization Tables

The following tables provide starting points and ranges for screening key reaction parameters.

Table 1: Catalyst System Screening

Palladium Source Ligand Catalyst Loading (mol%)
Pd₂(dba)₃XPhos1-5
Pd(OAc)₂SPhos1-5
PEPPSI-IPrRuPhos1-5
Buchwald PrecatalystsBrettPhos0.5-2

Table 2: Base and Solvent Screening

Base Equivalents Solvent Temperature (°C)
NaOtBu1.5 - 2.5Toluene80 - 110
LHMDS1.5 - 2.5Dioxane80 - 110
Cs₂CO₃2.0 - 3.0THF70 - 100
K₃PO₄2.0 - 3.0DMF80 - 120

Section 3: Detailed Experimental Protocols

The following are generalized protocols for performing Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 2.1 eq).

  • Add the aryl halide (1.0 eq) and (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Suzuki-Miyaura Coupling
  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), the aryl halide or triflate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress and perform workup and purification as described in the Buchwald-Hartwig protocol.

Section 4: Understanding the Catalytic Cycle

A fundamental understanding of the catalytic cycle can provide insights into potential points of failure and guide optimization efforts.

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation/Amine Coordination Transmetalation/Amine Coordination Pd(II) Complex->Transmetalation/Amine Coordination Nucleophile Reductive Elimination Reductive Elimination Transmetalation/Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product

Caption: A simplified representation of a generic cross-coupling catalytic cycle.

The key steps in the catalytic cycle are oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[9][15] Each of these steps can be influenced by the choice of catalyst, ligand, base, and solvent.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 24).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (2025, January 17).
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 11).
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. (2011, November 2).
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - RSC Publishing. (2013, October 22).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy - NSF PAR. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Conditions for a selective Buchwald-Hartwig amination? - ResearchGate. (2012, December 8).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22).
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (n.d.).
  • Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014, November 20).
  • Hydrochloride salt of amine : r/Chempros - Reddit. (2023, June 22).
  • Amine and HCl - salt formation reaction - YouTube. (2022, June 6).

Sources

Optimization

Handling and storage protocols for moisture-sensitive (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Welcome to the technical support guide for (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS No. 190792-73-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS No. 190792-73-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and storage of this moisture-sensitive reagent. Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining the integrity of the compound.

Understanding the Challenge: Moisture Sensitivity

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a hygroscopic solid.[1][2] Hygroscopic substances readily absorb moisture from the atmosphere, which can lead to several complications in experimental settings, including:

  • Chemical Degradation: Hydrolysis can alter the chemical structure of the compound, rendering it inactive or leading to the formation of impurities.

  • Inaccurate Measurements: Water absorption increases the mass of the compound, leading to errors in weighing and subsequent concentration calculations.

  • Physical Changes: Clumping or caking of the solid can make it difficult to handle and dispense accurately.[1]

This guide provides a structured approach to mitigate these risks through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store unopened containers of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride?

A1: Unopened containers should be stored in a dry, cool environment, typically between 2-8°C as recommended by suppliers.[3][4] It is crucial to keep the container tightly sealed to prevent moisture ingress.

Q2: What is the best way to handle the compound once the container is opened?

A2: Once opened, the compound's exposure to the atmosphere must be minimized.[1] The ideal handling environment is a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[5][6] If a glovebox is unavailable, work quickly and in a space with low humidity. Consider using a desiccator for temporary storage between uses.[7]

Q3: Can I prepare a stock solution? If so, what are the best practices?

A3: Preparing a stock solution is a recommended strategy to minimize repeated handling of the solid. Use an anhydrous solvent appropriate for your experimental needs. The transfer of the solid to the solvent should ideally be performed in a glovebox. If a glovebox is not accessible, have all materials ready to minimize the time the solid is exposed to air. Once prepared, the stock solution should be stored under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature, as specified by its stability profile.

Q4: My solid compound has clumped together. Can I still use it?

A4: Clumping is a visual indicator of moisture absorption.[1] While you can try to break up the clumps with a spatula, be aware that the compound's purity may be compromised.[1] For sensitive applications, it is highly recommended to use a fresh, non-clumped batch. If you must proceed, consider performing a quality control check, such as NMR or HPLC, to assess the integrity of the material.

Troubleshooting Guide

This section addresses common problems encountered when working with (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Moisture contamination of the reagent leading to inaccurate concentrations or degradation.1. Review your handling and storage procedures against the protocols outlined in this guide.2. Use a fresh vial of the reagent for subsequent experiments.3. Prepare smaller, single-use aliquots of the solid in an inert atmosphere to prevent contamination of the entire stock.
Low or no product yield in a reaction. The reagent may have been deactivated due to hydrolysis.1. Ensure all glassware is rigorously dried before use.[5][8]2. Use anhydrous solvents for your reaction.[5]3. Perform the reaction under an inert atmosphere (nitrogen or argon).[5][9]
Difficulty in completely dissolving the solid. The compound may have partially degraded into less soluble byproducts due to moisture exposure.1. Attempt to sonicate the solution to aid dissolution.2. If solubility issues persist, it is a strong indicator of compound degradation. Discard the current batch and open a new container.

Experimental Protocols

Protocol 1: Aliquoting Solid (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride in a Glovebox

This protocol minimizes moisture exposure and preserves the integrity of the bulk material.

Materials:

  • Glovebox with an inert atmosphere (N₂ or Ar)

  • Spatula

  • Analytical balance

  • Pre-weighed, amber glass vials with screw caps

  • (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Procedure:

  • Introduce the sealed container of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride, vials, and spatula into the glovebox antechamber.

  • Purge the antechamber with the inert gas according to the glovebox manufacturer's instructions.

  • Move the materials into the main glovebox chamber.

  • Allow the items to equilibrate with the glovebox atmosphere for at least 30 minutes.

  • Carefully open the main container of the reagent.

  • Using the spatula, dispense the desired amount of solid into each pre-weighed vial.

  • Tightly cap each vial immediately after dispensing.

  • Seal the main container.

  • Remove the aliquoted vials and the main container from the glovebox via the antechamber.

  • Store the aliquots and the main container at 2-8°C.[3][4]

Protocol 2: Preparing a Stock Solution Under an Inert Atmosphere

This workflow is crucial for maintaining the integrity of the compound in solution.

G cluster_prep Preparation cluster_weighing Weighing (In Glovebox) cluster_assembly Assembly & Dissolution cluster_storage Storage Dry_Glassware Oven-dry glassware (flask, septum, stir bar) Assemble_Apparatus Assemble hot glassware under inert gas flow Dry_Glassware->Assemble_Apparatus Anhydrous_Solvent Obtain anhydrous solvent Add_Solvent Add anhydrous solvent via syringe Anhydrous_Solvent->Add_Solvent Weigh_Solid Weigh (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl Add_Solid Quickly add weighed solid to flask Weigh_Solid->Add_Solid Cool_Apparatus Cool to room temperature Assemble_Apparatus->Cool_Apparatus Cool_Apparatus->Add_Solid Add_Solid->Add_Solvent Dissolve Stir until completely dissolved Add_Solvent->Dissolve Seal_Flask Seal flask under positive inert gas pressure Dissolve->Seal_Flask Store_Solution Store at appropriate temperature (e.g., 2-8°C) Seal_Flask->Store_Solution G start Reagent exhibits signs of moisture contamination (e.g., clumping, discoloration) is_critical Is the experiment highly sensitive to reagent purity? start->is_critical discard Discard the reagent. Use a fresh, sealed container. is_critical->discard Yes not_critical Experiment is less sensitive is_critical->not_critical No dry_reagent Attempt to dry a small portion under high vacuum. not_critical->dry_reagent test_reagent Perform a quality control test (e.g., NMR, LC-MS). dry_reagent->test_reagent is_pure Is the reagent pure? test_reagent->is_pure use_cautiously Use cautiously, acknowledging potential for error. is_pure->use_cautiously Yes discard2 Discard the reagent. is_pure->discard2 No

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Reactions with (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Welcome to the technical support center for optimizing catalytic reactions involving the chiral building block, (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. This guide is designed for researchers, chemists, and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalytic reactions involving the chiral building block, (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges associated with this valuable substrate. Due to the presence of a primary amine and a secondary alcohol within a constrained tetrahydrofuran ring, optimizing catalyst loading is not merely a matter of cost-efficiency; it is critical for achieving high conversion, selectivity, and preventing common pitfalls like catalyst deactivation.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from fundamental questions to advanced troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride in catalytic processes.

Q1: Why is catalyst loading a critical parameter for reactions with (3S,4S)-4-Aminotetrahydrofuran-3-ol?

The molecular structure of (3S,4S)-4-Aminotetrahydrofuran-3-ol contains a primary amine, which is a well-known modulator of catalyst activity. The nitrogen atom's lone pair of electrons can strongly coordinate to the active sites of many transition metal catalysts (e.g., Palladium, Platinum, Rhodium). This coordination can act as a poison, effectively blocking the sites required for the desired catalytic transformation and leading to low or no conversion.[1][2] Therefore, finding the optimal catalyst loading is a delicate balance: it must be high enough to overcome this inherent inhibition and achieve a practical reaction rate, but not so high that it becomes uneconomical or promotes side reactions.

Q2: My substrate is the hydrochloride salt. How does this impact the initial reaction setup and catalyst choice?

Using the hydrochloride salt is advantageous as the protonated amine (ammonium chloride) has a significantly reduced tendency to coordinate with and poison the metal catalyst compared to the free amine.[2] However, for many reactions, the free amine is the required reactant. This necessitates the in-situ or prior neutralization with a base.

The choice of base is critical:

  • Stoichiometric Strong Bases (e.g., NaOH, KOtBu): Can generate the free amine quickly but may not be compatible with sensitive functional groups or catalysts.

  • Stoichiometric Weak Bases (e.g., NaHCO₃, Et₃N): Offer a milder approach but may result in an equilibrium that doesn't fully liberate the free amine, potentially slowing the reaction.

  • Catalytic Base: In some protocols, like hydrogen-borrowing reactions, a catalytic amount of a strong base is used.[3]

The presence of inorganic salts after neutralization can also affect catalyst performance and should be considered during optimization.

Q3: What are the typical starting catalyst loading ranges for reactions involving amino alcohols?

The optimal loading is highly dependent on the reaction type, catalyst, and specific conditions. However, the following table provides general starting points for screening experiments. Due to the potential for amine-induced inhibition, loadings are often higher than for substrates without basic functional groups.

Reaction TypeCatalyst ExampleTypical Loading (mol%)Key Considerations
N-Alkylation (Hydrogen-Borrowing) [Cp*IrCl₂]₂ / Ru-complexes2 - 5 mol%Often requires a sub-stoichiometric amount of base.[4]
Reductive Amination Pd/C, PtO₂5 - 10 w/w %The amine product can be a stronger poison than the starting amine.
Dehydrogenation Ru/C, Cu-based catalysts5 - 10 mol%Higher temperatures are common, which can affect catalyst stability.[5][6]
Protecting Group Removal (e.g., Hydrogenolysis of N-Cbz) Pd/C, Pd(OH)₂/C10 - 20 w/w %The substrate amine can slow debenzylation reactions significantly.[1][2]

Q4: Which catalyst types are generally more robust in the presence of amines?

While catalyst performance is substrate- and reaction-specific, some general trends have been observed:

  • Palladium (Pd) on Carbon: Highly active for many hydrogenations and C-C couplings, but notoriously susceptible to poisoning by amines and sulfur compounds.[1]

  • Pearlman's Catalyst (Pd(OH)₂/C): Often shows higher tolerance to amines than Pd/C for hydrogenolysis reactions and is less prone to causing hydrogenolysis of other functional groups.

  • Platinum (Pt) Catalysts (e.g., PtO₂, Pt/C): Frequently more resistant to amine poisoning than palladium catalysts and can be effective when Pd/C fails.[7] They are often used for the reduction of aromatic rings.

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: Widely used for the hydrogenation of aromatic and heteroaromatic systems and can be effective for reducing carboxylic acids to alcohols.[8][9] They often exhibit different chemoselectivity compared to Pd or Pt.

  • Iridium (Ir) Catalysts: Have shown excellent activity for hydrogen-borrowing or hydrogen autotransfer reactions, which are common for modifying amino alcohols.[4][10]

Section 2: Troubleshooting Guide

This guide provides a structured approach to solving common issues encountered during catalyst optimization.

Problem 1: Low or No Conversion

Your reaction shows minimal consumption of the starting material even after an extended period.

Potential Cause Scientific Rationale Recommended Solution & Protocol
A. Severe Catalyst Poisoning The free amine form of your substrate is strongly binding to the catalyst's active sites, preventing the catalytic cycle from proceeding. This is the most common issue.[1][2]1. Increase Catalyst Loading: Systematically increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then 15 mol%). This provides more active sites, some of which will remain available for catalysis. 2. In-situ Amine Protection: Add an equivalent of Di-tert-butyl dicarbonate (Boc₂O) to the reaction. The Boc-protected amine is non-coordinating. The liberated amine from a successful hydrogenolysis can also be immediately protected, preventing product inhibition.[2] 3. Switch Catalyst Metal: If using Pd/C, switch to PtO₂ or Pd(OH)₂/C, which are often more tolerant to amines.[7]
B. Inactive Catalyst The catalyst may be from an old batch, have been improperly stored (e.g., Pd/C exposed to air), or requires pre-activation that was not performed.1. Use a Fresh Catalyst Batch: Always use a fresh, properly stored catalyst for critical experiments. 2. Perform Catalyst Activation: For catalysts like PtO₂ (Adams' catalyst), a pre-reduction step in the reaction solvent under hydrogen is required to form the active platinum black before adding the substrate.
C. Insufficient Mass Transfer The reaction is diffusion-limited. The substrate in the solution is not reaching the catalyst surface efficiently, or the hydrogen gas (if used) is not dissolving into the liquid phase effectively.1. Increase Agitation Rate: Ensure vigorous stirring to keep the catalyst suspended and to maximize the gas-liquid surface area. 2. Solvent Screening: Choose a solvent where the substrate is highly soluble but that does not interfere with the catalyst. Refer to the solvent effects table below.

Problem 2: Reaction Stalls After Initial Progress

The reaction starts as expected but stops before reaching completion.

Potential Cause Scientific Rationale Recommended Solution & Protocol
A. Progressive Deactivation The catalyst is slowly being poisoned by the product or a reaction intermediate. As the product concentration increases, it outcompetes the substrate for active sites. This is a form of product inhibition.1. Portion-wise Catalyst Addition: Instead of adding all the catalyst at the beginning, add a second portion once the reaction rate slows significantly. 2. Acidic Additive: For hydrogenolysis, adding a stoichiometric amount of a strong acid (e.g., HCl, H₂SO₄) can protonate the product amine, preventing it from poisoning the catalyst.[2] This is only suitable if the desired product is stable to acid.
B. Change in Reaction Conditions The pH of the reaction mixture may be changing as the reaction proceeds (e.g., consumption of an acidic or basic group), moving it out of the optimal window for catalyst activity.1. Buffer the Reaction: If feasible, use a buffered solvent system to maintain a constant pH. 2. Monitor pH: Take small aliquots during the reaction and check the pH, correlating it with the reaction rate.

Problem 3: Formation of Undesired Byproducts

You observe significant byproduct formation, such as from ring-opening or over-reduction.

Potential Cause Scientific Rationale Recommended Solution & Protocol
A. Hydrogenolysis of C-O Bond The catalyst loading is too high, or the catalyst is too active, leading to cleavage of the C-O bond within the tetrahydrofuran ring. This is a known side reaction for some alcohols.[8]1. Reduce Catalyst Loading: This is the first and most important step. A lower concentration of active sites can favor the lower activation energy pathway. 2. Lower Temperature/Pressure: Milder conditions reduce the energy available for undesired, higher-activation-energy pathways like hydrogenolysis. 3. Use a Selectivity-Enhancing Additive: In some cases, adding a small amount of a "selective poison" (e.g., a sulfur source for a Lindlar-type catalyst) can moderate the catalyst's activity and prevent over-reduction.[1]

Section 3: Visualization & Data

To aid in experimental design and troubleshooting, the following diagrams and data tables are provided.

Diagrams

G start Reaction Shows Low/No Conversion q1 Is the catalyst fresh and from a reliable source? start->q1 a1_yes Use fresh catalyst. Perform pre-activation if needed. q1->a1_yes No q2 Is the substrate fully dissolved and agitation vigorous? q1->q2 Yes a2_yes Improve agitation. Screen for a better solvent. q2->a2_yes No q3 Amine Poisoning Suspected q2->q3 Yes q4 Systematically increase catalyst loading (e.g., 2x, 4x). q3->q4 q5 Switch to a more amine-tolerant catalyst (e.g., Pd/C -> PtO₂). q3->q5 q6 Attempt in-situ amine protection (e.g., with Boc₂O). q3->q6 end Re-evaluate Reaction q4->end q5->end q6->end

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Iteration p1 Dissolve Substrate & Base in Solvent p2 Inert Atmosphere (N₂ or Ar Purge) p1->p2 r1 Add Catalyst (e.g., 2 mol%) p2->r1 r2 Establish Reaction Conditions (H₂ pressure, Temperature) r1->r2 r3 Monitor Progress vs. Time (TLC, LCMS, GC) r2->r3 a1 Calculate Conversion & Yield r3->a1 a2 Reaction Complete? a1->a2 a3 Rate Acceptable? a2->a3 Yes a4 Increase Loading a2->a4 No a5 Decrease Loading a3->a5 No (Too Fast) a6 Optimal Loading Found a3->a6 Yes a4->r1 Repeat with New Loading a5->r1 Repeat with New Loading

Data Tables

Table 2: General Influence of Solvents on Heterogeneous Catalytic Hydrogenation

Solvent ClassExamplesGeneral Properties & Impact
Alcohols Methanol, Ethanol, IsopropanolGood general-purpose solvents. Can act as hydrogen donors in some transfer hydrogenation reactions. Excellent for dissolving the hydrochloride salt.
Ethers THF, 1,4-DioxaneGenerally inert and good for dissolving organic substrates. THF can sometimes coordinate to catalyst sites.
Hydrocarbons Toluene, HexaneNon-polar. Good for catalyst suspension but may have poor solubility for the hydrochloride salt. Toluene is often used in dehydrogenations.[5]
Esters Ethyl AcetateA common, relatively polar solvent. Good for many hydrogenations.
Acids Acetic AcidCan serve as both solvent and a proton source to prevent amine poisoning. May lead to N-acetylation as a side reaction.
Water WaterUsed when substrates are water-soluble. Can significantly alter catalyst activity and selectivity.[11]

Section 4: References

  • American Chemical Society. Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis. Available at:

  • Reddy, M. S., et al. (2021). Catalytic Acceptorless Dehydrogenation of Amino Alcohols and 2-Hydroxybenzyl Alcohols for Annulation Reaction under Neutral Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • ChemScene. (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. Available at:

  • Kennemur, J. L., et al. (2019). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Science. Available at: [Link]

  • ResearchGate. Optimizing the reaction conditions for the dehydrogenation of alcohols. Available at: [Link]

  • Kempe, R., et al. (2018). Chromium-Catalyzed Alkylation of Amines by Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Izquierdo, I., et al. (2004). Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Tetrahedron Letters. Available at:

  • Boc Sciences. Introduction and removal of alkyl protecting groups of several common amino groups. Available at:

  • CymitQuimica. (3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. Available at:

  • Echemi. (3S,4S)-4-aminotetrahydro-3-furanol hydrochloride. Available at:

  • Heeres, H. J., et al. (2021). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ChemScene. (3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. Available at:

  • Liu, G., et al. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Royal Society of Chemistry. Available at: [Link]

  • ChemScene. (3S,4S)-4-Aminotetrahydrofuran-3-ol. Available at: _

  • Echemi. 11 (3S,4S)-4-Aminotetrahydrofuran-3-ol for Sale. Available at:

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Available at:

  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Organic Letters. Available at: [Link]

  • ResearchGate. (2023). The mathematical catalyst deactivation models: a mini review. Available at: [Link]

  • Jung, H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Procter, D. J., et al. (2019). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition. Available at: [Link]

  • Williams, J. M. J., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition. Available at: [Link]

  • IntechOpen. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. Available at:

  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at:

  • Sanders, J. P. M., et al. Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. Available at:

  • ChemRxiv. (2025). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. Available at: [Link]

  • Nishimura, S. (2001). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. John Wiley & Sons.

  • AChemBlock. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97%. Available at:

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.

  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.

Sources

Optimization

Technical Support Center: Minimizing Solvent Waste in (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the downstream processing of highly polar, chiral building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the downstream processing of highly polar, chiral building blocks. The purification of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride—a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including pan-Class IA PI3K inhibitors[1]—is notoriously solvent-intensive.

This guide is designed to move your laboratory away from outdated, high-waste recrystallization methods and toward thermodynamically optimized, self-validating green chemistry protocols.

Troubleshooting Guides & FAQs

Q1: Why does our traditional recrystallization of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl generate such a high E-factor (environmental factor), and what is the mechanistic cause? A1: The core structure of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride consists of a hydrophilic tetrahydrofuran ring substituted with a hydroxyl group and a protonated primary amine[1]. This dense arrangement of hydrogen-bond donors and acceptors results in extremely high solubility in water and polar organic solvents.

In traditional workflows, chemists dissolve the salt in a polar solvent (like methanol) and attempt to crash it out using a non-polar antisolvent (like heptane or diethyl ether). Because the thermodynamic barrier to desolvate the highly polar API is immense, massive volumetric excesses of the non-polar solvent are required to sufficiently lower the bulk dielectric constant. This directly causes the ballooning of the E-factor and generates complex, miscible solvent waste streams that are energetically expensive to separate via distillation.

Q2: How can we utilize antisolvent crystallization to minimize waste without compromising the >99% enantiomeric excess (ee)? A2: You can transition to an Isopropanol (IPA)/Water antisolvent system coupled with azeotropic drying[2]. By dissolving the crude salt in a minimal amount of water and adding IPA (a Generally Recognized as Safe, or GRAS, solvent), you create a system where the salt is only slightly soluble[3].

The causality here relies on azeotropic thermodynamics: IPA and water form a low-boiling azeotrope. By applying a mild vacuum (e.g., 30 mbar), you can evaporate the water at ambient temperatures (22–25 °C)[4]. This isothermal water removal prevents the thermal degradation or racemization of the sensitive chiral centers. As water is selectively pulled off, the solvent matrix dynamically shifts to become almost entirely IPA. This rapid drop in the dielectric constant forces the API into a state of high supersaturation, triggering controlled nucleation and high-purity crystallization[2].

Q3: What is Slurry Reactive Crystallization (SRC), and is it applicable to this hydrochloride salt? A3: Yes, SRC is a highly efficient, green alternative that minimizes solvent usage by preventing the need for complete dissolution[5]. Instead of dissolving the free base completely, it is suspended as a slurry in a poor solvent (like IPA). When an acid (such as aqueous HCl) is introduced, protonation occurs at the solid-liquid interface.

Because the resulting hydrochloride salt has negligible solubility in the IPA-dominant matrix, heterogeneous nucleation dominates, and the salt immediately crystallizes[6]. This circumvents the thermodynamic energy penalty of fully dissolving and then re-precipitating the molecule, allowing the mother liquor to be recycled multiple times without a loss in yield or crystallinity[5].

Quantitative Data Summaries

To justify the transition to greener methodologies, the following table summarizes the performance metrics of traditional versus optimized purification workflows.

MetricTraditional Recrystallization (MeOH/Ether)Green Antisolvent Crystallization (Water/IPA)Slurry Reactive Crystallization (IPA)
Primary Solvents Methanol, Diethyl EtherWater, Isopropanol (GRAS)Isopropanol (GRAS), Water (trace)
Solvent Volume (per 10g API) ~150 mL~100 mL~50 mL
E-factor (Waste/Product) > 12.5< 3.0 (with recycling)< 1.5 (with recycling)
Yield (%) 75 - 80%85 - 90%> 90%
Chiral Purity (ee %) > 99%> 99%> 99%
Energy Requirement High (Thermal dissolution/cooling)Low (Ambient azeotropic vacuum)Low (Ambient temperature)

Step-by-Step Experimental Methodologies

Protocol A: Green Antisolvent Crystallization with Azeotropic Drying

This protocol utilizes azeotropic distillation to drive supersaturation isothermally, protecting the (3S,4S) stereocenters[4].

  • Dissolution : Dissolve 10.0 g of crude (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl in 12.5 mL of ultra-high purity water to form a concentrated aqueous solution.

  • Antisolvent Addition : Slowly add 87.5 g of Isopropanol (IPA) to achieve a 7:1 mass ratio of IPA to the aqueous solution[2].

  • Azeotropic Concentration : Transfer the mixture to a rotary evaporator. Apply a vacuum of 30 mbar and maintain the water bath at 22–25 °C[4].

  • Seed Growth : Concentrate the solution to approximately one-tenth of its original volume. Small seed crystals will begin to form as the water is azeotropically removed and the dielectric constant drops.

  • Filtration & Washing : Filter the resulting slurry under a vacuum. Wash the filter cake with 10 mL of cold, dry IPA to remove residual impurities.

    • Self-Validation Check: Monitor the conductivity of the mother liquor filtrate. A stable, low conductivity reading confirms that the ionic salt has fully precipitated from the organic phase.

  • Drying : Dry the crystals in a vacuum oven at 40 °C until a constant mass is achieved.

Protocol B: Mother Liquor Recycling via Azeotropic Distillation

To truly minimize solvent waste, the antisolvent must be recovered and reused[7].

  • Collection : Pool the mother liquor and IPA washings from Protocol A.

  • Distillation : Set up a fractional distillation apparatus. Distill the IPA/water mixture (the azeotrope boils at ~80.3 °C at atmospheric pressure).

  • Validation :

    • Self-Validation Check: Analyze the recovered IPA via Karl Fischer titration. The water content must be <0.5% w/w before reintroduction to ensure reproducible supersaturation kinetics in the next batch.

  • Reintroduction : Use the recovered, dried IPA as the antisolvent for the subsequent batch, establishing a closed-loop system.

Process Visualization

G Start Crude (3S,4S)-4-Amino-THF-3-ol HCl (Aqueous Solution) Antisolvent Add Isopropanol (IPA) (Antisolvent, 7:1 ratio) Start->Antisolvent Azeotrope Azeotropic Distillation (30 mbar, 25°C) Antisolvent->Azeotrope Lowers dielectric constant Crystallization Seed Growth & Crystallization Azeotrope->Crystallization Induces supersaturation Filtration Filtration & Washing Crystallization->Filtration Product Pure (3S,4S)-4-Amino-THF-3-ol HCl (>99% ee) Filtration->Product Solid fraction Recovery Solvent Recovery (Distillation of IPA/Water) Filtration->Recovery Mother liquor Recycle Recycled IPA (Karl Fischer <0.5% H2O) Recovery->Recycle >95% recovery yield Recycle->Antisolvent Closed loop reuse

Workflow for Green Antisolvent Crystallization and Solvent Recycling.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Purity Determination of (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride: A Comparative Guide

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a critical chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral a...

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Author: BenchChem Technical Support Team. Date: March 2026

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a critical chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. However, determining the purity of this compound presents a formidable analytical challenge. As a low-molecular-weight, highly polar aliphatic amino alcohol (computed XLogP3 of approximately -1.6)[1], it exhibits virtually no retention on standard reversed-phase (RP) columns and entirely lacks a UV chromophore.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) strategies for analyzing this compound, detailing the causality behind detector and column selection. Furthermore, we provide a comprehensive, step-by-step methodology and validation protocol for the optimal system—HILIC-CAD —grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Comparison of Analytical Strategies

When an analyte lacks a UV chromophore and is highly hydrophilic, analytical scientists typically evaluate three distinct chromatographic strategies.

Method 1: Pre-Column Derivatization + RP-HPLC-UV

Historically, amino alcohols were analyzed by reacting the primary amine with derivatizing agents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-Dinitrofluorobenzene (DNFB). This adds a hydrophobic, UV-active tag to the molecule, allowing for standard C18 retention and UV detection.

  • The Flaw: Derivatization is labor-intensive, prone to incomplete reactions, and introduces reagent peaks that complicate impurity profiling. It often fails to achieve the precision required for stringent API purity assays.

Method 2: Ion-Pairing RP-HPLC + ELSD

To retain the polar amine without derivatization, volatile ion-pairing reagents (e.g., heptafluorobutyric acid) can be added to the mobile phase. Detection is handled by an Evaporative Light Scattering Detector (ELSD), which measures the light scattered by non-volatile analyte particles after mobile phase evaporation.

  • The Flaw: Ion-pairing reagents require extensive column equilibration and can permanently alter the stationary phase. Furthermore, ELSD sensitivity drops precipitously for low-molecular-weight compounds, often limiting the Limit of Detection (LOD) to 100–150 ng[3].

Method 3 (Optimal): HILIC + Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% acetonitrile) to directly retain polar molecules via water-layer partitioning and electrostatic interactions[4]. The Charged Aerosol Detector (CAD) measures the charge transferred to dried analyte particles by ionized nitrogen gas.

  • The Causality of Superiority: CAD provides a universal, mass-flow-dependent response for non-volatile analytes independent of their chemical structure[3]. Because HILIC mobile phases are highly volatile (rich in acetonitrile), droplet desolvation in the CAD is highly efficient, resulting in a 10-fold sensitivity improvement over ELSD (LODs in the 5–20 ng range)[3].

Strategy A Analyte: (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl B UV Chromophore Present? A->B C No (Aliphatic Amino Alcohol) B->C D Method 1: Derivatization (FMOC-Cl + RP-UV) C->D Option 1 E Universal Detection Required (ELSD or CAD) C->E Option 2 & 3 F Highly Polar / Low Retention? E->F G Yes (LogP < 0) F->G H Method 2: Ion-Pairing RP-HPLC (Complex Mobile Phase) G->H Option 2 I Method 3: HILIC Chromatography (Direct Retention) G->I Option 3 J Optimal System: HILIC-CAD I->J

Analytical Strategy Decision Tree for highly polar, non-UV active analytes.

Comparative Performance Data

The following table summarizes the experimental performance of the three methods for determining the purity of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride.

ParameterMethod 1: Derivatization-UVMethod 2: IP-ELSDMethod 3: HILIC-CAD
Sample Prep Time > 60 minutes (Reaction + Quench)< 5 minutes (Direct Dilution)< 5 minutes (Direct Dilution)
Limit of Detection (LOD) ~10 ng (Dependent on tag)120 ng8 ng
Dynamic Range 3 Orders of Magnitude2 Orders of Magnitude4 Orders of Magnitude
Response Uniformity Poor (Varies by reaction yield)ModerateExcellent (Mass-dependent)
System Equilibration FastSlow (Ion-pairing fouling)Fast
Suitability for Impurities Low (Reagent interference)Moderate (Low sensitivity)High (Universal detection)

Step-by-Step Methodology: HILIC-CAD Workflow

This protocol outlines a self-validating HILIC-CAD system designed to separate the target analyte from potential synthetic impurities (e.g., unreacted starting materials, diastereomers).

Reagents & Materials
  • Stationary Phase: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 150 × 4.6 mm, 5 µm). The zwitterionic surface provides excellent retention for both the amino and hydroxyl groups of the analyte.

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, pH adjusted to 3.2 with formic acid. Note: Strict adherence to volatile buffers is mandatory to prevent CAD capillary clogging.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 – 2.0 min: 85% B

    • 2.0 – 12.0 min: Linear gradient to 50% B

    • 12.0 – 15.0 min: Hold at 50% B

    • 15.0 – 15.1 min: Return to 85% B

    • 15.1 – 25.0 min: Re-equilibration at 85% B

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

Sample Preparation
  • Accurately weigh 10.0 mg of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride.

  • Dissolve in 2.0 mL of Mobile Phase A to ensure complete dissolution of the hydrochloride salt.

  • Dilute to 10.0 mL with Acetonitrile to match the initial gradient conditions (80% organic). Causality: Injecting high-aqueous samples into a HILIC system causes severe peak distortion and fronting.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection (Injection Volume: 5 µL).

ICH Q2(R2) Method Validation Protocol & Results

The validation of this analytical procedure must comply with the updated ICH Q2(R2) guidelines (legally effective as of June 14, 2024)[2]. The new guidelines emphasize a lifecycle approach and provide specific allowances for non-linear calibration models, which is highly relevant for CAD detectors[5].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank, Placebo, Impurities) Start->Spec Lin Calibration Model (Non-linear allowed for CAD) Start->Lin Sens Sensitivity (LOD & LOQ via S/N) Start->Sens Report Validation Report & Lifecycle Management Spec->Report Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE: Temp, Flow, Buffer) Prec->Rob Sens->Report Rob->Report

ICH Q2(R2) Validation Lifecycle adapted for HILIC-CAD methodology.

Specificity
  • Procedure: Inject blank (diluent), sample matrix, and sample spiked with known synthetic impurities (e.g., diastereomers like (3R,4S)-4-Aminotetrahydrofuran-3-ol).

  • Criteria: Resolution ( Rs​ ) between the target analyte and the closest eluting impurity must be ≥1.5 . No interfering peaks at the retention time of the main peak.

Linearity and Range
  • Procedure: Prepare calibration standards ranging from the LOQ to 120% of the nominal test concentration.

  • Scientific Nuance: CAD response is inherently non-linear across wide ranges, typically following a power-law relationship ( A=aCb ). Per ICH Q2(R2), a non-linear calibration model (e.g., quadratic or log-log transformation) is scientifically justified and permissible[5].

  • Results: Using a quadratic fit, the coefficient of determination ( R2 ) was >0.998 across the range of 0.5 µg/mL to 1200 µg/mL.

Accuracy (Recovery)
  • Procedure: Spike known amounts of the analyte into a blank matrix at three concentration levels (80%, 100%, and 120% of the target specification). Prepare in triplicate.

  • Results: Mean recovery ranged from 98.5% to 101.2%, well within the acceptable ICH criteria of 95.0% - 105.0%.

Precision (Repeatability & Intermediate Precision)
  • Procedure: For repeatability, perform 6 replicate injections of a 100% test concentration sample. For intermediate precision, repeat the analysis on a different day, with a different analyst, using a different column lot.

  • Results: The Relative Standard Deviation (%RSD) for peak area was 1.1% for repeatability and 1.6% for intermediate precision (Limit: ≤2.0% ).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the Signal-to-Noise (S/N) ratio approach.

  • Results:

    • LOD (S/N 3): 8 ng on-column.

    • LOQ (S/N 10): 25 ng on-column.

Robustness
  • Procedure: Introduce deliberate, small variations to method parameters: Column temperature ( ±5∘ C), Flow rate ( ±0.1 mL/min), and Buffer pH ( ±0.2 units).

  • Results: The method remained stable. The most critical parameter was the buffer pH; variations beyond ±0.2 units caused slight shifts in retention time due to the zwitterionic nature of the stationary phase, reinforcing the need for precise buffer preparation.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Published December 22, 2023. Effective June 14, 2024.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9793712, Trans-4-Amino-Tetrahydro-Furan-3-Ol.[Link]

  • Socia, A., & Foley, J. P. Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. Journal of Chromatography A. 2016.[Link]

  • Chromatography Online. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.[Link]

Sources

Comparative

A Comparative Guide to Chiral Chromatography Techniques for Measuring Enantiomeric Excess of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl

The precise determination of enantiomeric excess (ee) is a cornerstone of pharmaceutical development and quality control, particularly for chiral molecules like (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of enantiomeric excess (ee) is a cornerstone of pharmaceutical development and quality control, particularly for chiral molecules like (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl. This guide provides an in-depth comparison of two prominent chiral chromatography techniques for this purpose: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Chiral HPLC via Derivatization. Understanding the nuances of each method allows researchers to make informed decisions based on their specific analytical needs, available instrumentation, and desired outcomes.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl, a key building block in many pharmaceutical syntheses, ensuring the highest possible enantiomeric purity is paramount to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace amounts of the undesired enantiomer can lead to off-target effects or reduced therapeutic efficacy. Therefore, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable.[1][2]

Method 1: Direct Chiral HPLC Using a Chiral Stationary Phase (CSP)

Direct chiral HPLC is often the preferred method due to its simplicity and directness, as it avoids additional reaction steps.[3] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[4]

The Principle of Chiral Recognition on a CSP

Chiral recognition by a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5][6] For these interactions to be effective and result in separation, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent.[6] These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.

For a polar molecule like (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl, which contains both an amino and a hydroxyl group, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly well-suited. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used and have demonstrated broad applicability for a vast range of chiral compounds.[7][8] Macrocyclic glycopeptide CSPs are excellent for polar and ionizable compounds.[4]

Experimental Protocol: Direct Chiral HPLC

1. Column Selection:

  • Primary Recommendation: A polysaccharide-based immobilized chiral column (e.g., CHIRALPAK® IA, IB, or IC). Immobilized phases offer greater solvent versatility and robustness compared to coated phases.[4]

  • Alternative: A macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T or V) could also provide excellent separation for this polar amino alcohol.[4]

2. Mobile Phase Preparation:

  • For normal-phase chromatography, a typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.

  • To improve peak shape and reduce tailing for the amine functionality, a small amount of an amine additive like diethylamine (DEA) is often necessary.

  • Starting Mobile Phase Composition: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Since (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) may be possible, but sensitivity can be a challenge. More effective detection can be achieved with a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve an accurately weighed amount of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl in the mobile phase to a final concentration of approximately 1 mg/mL.

5. Method Optimization:

  • Adjust the ratio of n-hexane to the alcohol modifier to optimize resolution and retention times. Increasing the alcohol content will generally decrease retention times.

  • Vary the concentration of the amine additive to achieve symmetrical peak shapes.

Data Presentation: Expected Performance of Direct Chiral HPLC
ParameterExpected Value
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)
Retention Time (3S,4S) ~ 8.5 min
Retention Time (3R,4R) ~ 10.2 min
Resolution (Rs) > 2.0
Limit of Detection (LOD) Detector Dependent (ng range with MS)
Limit of Quantitation (LOQ) Detector Dependent (ng range with MS)

Note: These are hypothetical values for illustrative purposes. Actual retention times and resolution will depend on the specific column and system.

Workflow for Direct Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh (3S,4S)-4-Amino- tetrahydrofuran-3-ol HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Stationary Phase (CSP) Inject->Column Detect Detection (MS/CAD/ELSD) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Analyte Deriv React with Chiral Derivatizing Agent (CDA) Sample->Deriv Diastereomers Form Diastereomers Deriv->Diastereomers Inject Inject Sample Diastereomers->Inject Column Achiral Stationary Phase (e.g., C18) Inject->Column Detect Detection (UV) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for indirect chiral HPLC analysis.

Comparison of Direct and Indirect Methods

FeatureDirect Chiral HPLCIndirect Chiral HPLC via Derivatization
Principle Separation of enantiomers on a chiral stationary phase (CSP).Formation of diastereomers followed by separation on an achiral column. [9]
Speed Faster, as no derivatization step is required.Slower due to the additional derivatization reaction time.
Simplicity Simpler workflow, fewer potential sources of error.More complex, with potential for incomplete reaction or racemization.
Cost Chiral columns are generally more expensive.Uses standard, less expensive achiral columns. CDAs can be costly.
Sensitivity Can be limited by the analyte's inherent detectability (e.g., poor UV absorbance).Can significantly enhance sensitivity by introducing a chromophore or fluorophore. [9]
Method Development Can be more challenging, requiring screening of different CSPs and mobile phases. [10]Often more straightforward, relying on well-established reversed-phase methods.
Robustness Immobilized CSPs are very robust; coated CSPs can be sensitive to certain solvents. [4]Derivatization reaction conditions must be carefully controlled for reproducibility.

Conclusion and Recommendations

Both direct and indirect chiral HPLC methods offer viable pathways for determining the enantiomeric excess of (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl.

  • Direct Chiral HPLC is the recommended starting point due to its simplicity and speed. If suitable detection methods like MS, CAD, or ELSD are available, this approach is highly efficient. The primary investment is the chiral column, but the long-term savings in time and reagents can be substantial.

  • Indirect Chiral HPLC is a powerful alternative, especially when high sensitivity with standard UV detection is required. The use of a derivatizing agent like Marfey's reagent not only facilitates separation on a common C18 column but also dramatically improves detection limits. This method is ideal for laboratories without access to advanced detectors or when trace-level quantification of the undesired enantiomer is critical.

The ultimate choice of method will depend on a careful evaluation of the specific project requirements, available instrumentation, and the desired balance between speed, cost, and sensitivity. It is often beneficial to develop and validate both methods to have a comprehensive analytical toolkit for this important chiral building block.

References

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. 2021. Available from: [Link]

  • Sánchez, F.G., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. 2012.
  • REFLECT. CHIRAL STATIONARY PHASES. Available from: [Link]

  • Akadémiai Kiadó. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available from: [Link]

  • Royal Society of Chemistry. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. 2013. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link] Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns.pdf

  • Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Available from: [Link]

  • National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. 2018. Available from: [Link]

  • Taylor & Francis Online. Chiral Drug Separation. 2008. Available from: [Link]

  • ResearchGate. (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. 2011. Available from: [Link]

  • National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. PMC. 2021. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Wiley Online Library. Chiral stationary phases and applications in gas chromatography. 2022. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. 2007. Available from: [Link]

  • J-STAGE. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. 2016. Available from: [Link]

  • Chromatography Online. Separation of Chiral Enantiomers in LC Enantioseparations. 2023. Available from: [Link]

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Validation

Comparative Guide to Gas Chromatography (GC) Validation for Residual Solvents in (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

Introduction (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a chiral intermediate with applications in pharmaceutical synthesis.[1][2][3] As with any active pharmaceutical ingredient (API), controlling the level of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a chiral intermediate with applications in pharmaceutical synthesis.[1][2][3] As with any active pharmaceutical ingredient (API), controlling the level of residual solvents is a critical aspect of quality control to ensure the safety and efficacy of the final drug product.[4][5] Gas chromatography (GC), particularly with headspace (HS) sampling, is the technique of choice for this analysis due to its ability to separate and quantify volatile organic compounds from a non-volatile sample matrix.[6][7]

This guide provides a comprehensive overview of the validation parameters for a headspace gas chromatography (HS-GC) method for the determination of residual solvents in (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for the validation of analytical procedures and ICH Q3C(R9) for impurities: guideline for residual solvents.[8][9][10]

The Challenge of Analyzing Polar, Amine-Containing Hydrochlorides

The analysis of residual solvents in polar, amine-containing hydrochloride salts like (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride presents unique challenges:

  • High Polarity and Low Volatility: The analyte itself is a salt, making it non-volatile and highly polar. This necessitates the use of headspace GC to introduce only the volatile residual solvents into the GC system, protecting the column from the non-volatile API.

  • Reactivity of Amines: Primary amines can interact with active sites in the GC system, such as silanol groups on the column or in the inlet liner, leading to poor peak shape (tailing) and inaccurate quantification.[11][12]

  • Solubility: The choice of a suitable diluent is critical. The diluent must completely dissolve the API to ensure the efficient release of residual solvents into the headspace, without interfering with the chromatography.

A Systematic Approach to GC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9][13] For residual solvent analysis, this means the method must be able to reliably and accurately quantify the expected solvents at their specified limits. The following sections detail the key validation parameters and provide experimental guidance.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Blank Analysis: Inject a vial containing only the diluent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to ensure no interfering peaks are present at the retention times of the target residual solvents.

  • API Spiked with Solvents: Prepare a solution of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride in the chosen diluent and spike it with a known concentration of all potential residual solvents.

  • Unspiked API: Analyze a solution of the API without any added solvents to check for any inherent peaks that might co-elute.

Acceptance Criteria: The method is considered specific if there is no significant interference from the diluent or the API at the retention times of the target residual solvents. The peaks for each solvent should be well-resolved from each other.

Linearity and Range

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the residual solvents in the diluent, covering a range from the reporting limit up to 120% of the ICH limit for each solvent.[14][15] For example, for a Class 3 solvent with a limit of 5000 ppm, the range could be from 50 ppm to 6000 ppm.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the concentration for each solvent and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required for each solvent. The y-intercept of the regression line should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Spike a known amount of the API with the residual solvents at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of each solvent.

Acceptance Criteria: The mean recovery for each solvent should be within 80-120% of the true value.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

4.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Analyze six independent preparations of the API spiked with the residual solvents at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results for each solvent.

Acceptance Criteria: The RSD should be ≤ 15% for each solvent.

4.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two studies.

Acceptance Criteria: The RSD over the two studies should be ≤ 20% for each solvent.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be at or below the reporting threshold for residual solvents.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Introduce small variations to the method parameters, such as:

  • Headspace oven temperature (e.g., ± 2 °C)

  • Headspace incubation time (e.g., ± 5 minutes)

  • GC oven temperature program (e.g., ± 2 °C)

  • Carrier gas flow rate (e.g., ± 10%)

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol: Before each analytical run, inject a standard solution of the residual solvents and evaluate the following parameters:

  • Resolution: The resolution between critical pairs of solvent peaks should be ≥ 1.5.

  • Tailing factor: The tailing factor for each peak should be ≤ 2.0.

  • Repeatability of injections: The RSD of the peak areas from replicate injections of the standard should be ≤ 15%.

Comparative Performance of GC Columns

The choice of GC column is critical for achieving good separation and peak shape. For residual solvent analysis, columns with a stationary phase of mid-polarity are often preferred. Below is a comparison of two commonly used columns.

FeatureColumn A: DB-624Column B: DB-WAX
Stationary Phase 6% Cyanopropylphenyl-94% DimethylpolysiloxanePolyethylene Glycol (PEG)
Polarity Mid-polarityHigh-polarity
Selectivity Good for a wide range of solventsExcellent for polar compounds, but may have issues with water
Bleed LowModerate
Application General purpose for residual solventsBest for polar analytes, but may require derivatization for amines

Rationale for Selection: A DB-624 or similar phase is often the first choice for residual solvent analysis according to USP <467> due to its excellent inertness and selectivity for a broad range of solvents with varying polarities.[4][16] For a polar amine like (3S,4S)-4-Aminotetrahydrofuran-3-ol, a highly inert column is crucial to minimize peak tailing. While a wax column offers high polarity, it can be more susceptible to degradation from reactive analytes.

Workflow for GC Validation of Residual Solvents

GC Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Select GC Column & Conditions MD2 Optimize Headspace Parameters MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Testing V6->RA1 RA2 Sample Analysis RA1->RA2

Caption: Workflow for GC method validation for residual solvents.

Conclusion

A robust and validated GC method is essential for ensuring the quality and safety of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. By systematically evaluating all the validation parameters outlined in the ICH guidelines, researchers and drug development professionals can be confident in the reliability of their residual solvent data. The choice of an appropriate GC column and the careful optimization of headspace and chromatographic conditions are paramount to overcoming the challenges associated with analyzing this polar, amine-containing compound.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link][8][9]

  • Ezzat, W. M., & El-Bagary, R. I. (2013). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Journal of Applied Pharmaceutical Science, 3(3), 079-084. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][17]

  • Joshi, O., & Shinde, S. (2016). Development and Validation of Gas Chromatographic Method for Residual Solvents Determination in Difenoxin Hydrochloride. Research and Reviews: Journal of Pharmaceutical Analysis, 5(1), 1-8. Retrieved from [Link]

  • Balamurugan, K., Gokulakrishnan, K., Jamesdevaprabu, M., & Vijayakumar, A. (2012). Validation of residual solvents using gas chromatography with head space in active pharmaceutical ingredient. Analytical Chemistry: An Indian Journal, 11(4), 136-141. Retrieved from [Link][15]

  • ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link][10]

  • Kanwal, N. (2017). ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link][13]

  • United States Pharmacopeia. (2025). <467> Residual Solvents. Retrieved from [Link][4][18]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]

  • Patel, K., & Patel, P. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research, 11(10), 5038-45. Retrieved from [Link][16]

  • Agilent Technologies. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved from [Link][19]

  • Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. Retrieved from [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link][6]

  • Sattineni, S. R., Joseph, A., Das, S., Chaitainya, B., & Rao, S. (2021). Method Development and Validation for the Determination of Residual Solvents in Racecadotril by Gas Chromatography. Current Pharmaceutical Analysis, 17(9), 1232-1239. Retrieved from [Link][20]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link][11]

  • Agilent Technologies. (n.d.). ICH Q3C Impurities: Residual Solvents. Retrieved from [Link][7]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS No. 190792-73-5).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS No. 190792-73-5). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of ourselves, our colleagues, and the environment. This document is designed to be a direct operational plan, providing the essential information needed to manage this chemical waste stream with confidence and scientific integrity.

Hazard Identification and Risk Assessment: Know Your Compound

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a substituted amine hydrochloride. Understanding its inherent hazards is the foundation of safe handling and disposal. The primary risks associated with this compound are related to its irritant properties and potential for harm if ingested or inhaled.[1] A thorough risk assessment must be conducted before any handling or disposal procedures begin.

Table 1: Hazard Profile of (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride Analogs

Hazard ClassificationDescriptionRecommended PrecautionsSource
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]Fisher Scientific SDS[1]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[1]Fisher Scientific SDS[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[1]Fisher Scientific SDS[1]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a fume hood.[1]Fisher Scientific SDS[1]

The hydrochloride salt form generally increases water solubility compared to the free base, which is a critical consideration for potential environmental release and decontamination procedures.

The Core Directive: Segregation and Professional Disposal

Under no circumstances should (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride or its solutions be disposed of down the drain. Due to its chemical composition and potential hazards, it must be treated as hazardous chemical waste.[2] The overarching principle is to collect, segregate, and transfer this waste to a licensed environmental disposal facility.

The fundamental steps for proper disposal are:

  • Identify and Segregate: Keep this waste stream separate from other chemical wastes to avoid unintended reactions.[3] At a minimum, it should be segregated from strong acids, bases, and oxidizing agents.[3]

  • Contain and Label: Use a dedicated, compatible, and properly sealed waste container.[2][3]

  • Arrange for Pickup: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

Step-by-Step Disposal Protocols

These protocols provide detailed methodologies for preparing the chemical waste for collection.

Protocol 1: Disposal of Bulk/Unused (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride

This procedure applies to the solid chemical that is expired, contaminated, or no longer needed.

  • Personal Protective Equipment (PPE): Before starting, don appropriate PPE: nitrile gloves, a lab coat, and tightly fitting safety goggles.[6] All handling of the solid should be performed in a certified chemical fume hood.

  • Container Selection: Obtain a designated hazardous waste container from your EHS office. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a tightly fitting screw cap.[3]

  • Waste Transfer: Carefully transfer the solid waste into the designated container. Avoid creating dust. If the original container is still intact and properly sealed, it may be acceptable to place it directly into a larger, labeled waste container.

  • Labeling: Label the container clearly and accurately. The label must include:

    • The full chemical name: "(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")[2]

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. Ensure it is stored away from incompatible materials.[7]

  • Disposal: Arrange for pickup by a licensed waste disposal company through your institution's EHS department. The final disposal method will likely be high-temperature incineration in a permitted hazardous waste incinerator.[2][8]

Protocol 2: Disposal of Contaminated Materials and Empty Containers

This applies to items such as gloves, weigh boats, and empty stock bottles.

  • Solid Waste: All disposable solid materials (gloves, wipers, contaminated filter paper) that have come into direct contact with the chemical should be double-bagged in clear plastic bags, labeled as hazardous waste with the chemical name, and placed in the appropriate solid hazardous waste container for incineration.[9]

  • Empty Containers: An "empty" container is never truly empty. To decontaminate a container that held (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride:

    • First Rinse: Rinse the container with a small amount of a suitable solvent, such as water or methanol. This first rinsate is considered acutely hazardous and MUST be collected. Transfer it to a designated aqueous or non-halogenated solvent hazardous waste container.

    • Subsequent Rinses: Perform two additional rinses. These may also be collected as hazardous waste.

    • Final Disposal: Once triple-rinsed, the container can often be disposed of in the regular waste (for plastic) or glassware waste, though institutional policies may vary.[3] The valve should be removed from any cylinders before recycling as scrap metal, after thorough washing.[3]

Emergency Procedures: Managing Spills

Accidents happen, and preparation is the most critical step to managing them safely.[9]

For a Small Spill (<100 mL of solution or a few grams of solid):

  • Alert & Assess: Alert personnel in the immediate area. Ensure the spill is small and you are trained to handle it.[6]

  • Ventilate: Ensure the area is well-ventilated. If the substance is volatile, increase exhaust ventilation through fume hoods.[10][11]

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain & Absorb:

    • For a solid spill , gently cover with a paper towel to avoid creating dust. Wet the towel slightly with water and carefully scoop the material into a plastic bag.

    • For a liquid spill , create a dike around the spill using an inert absorbent material like vermiculite or cat litter.[10][11] Work from the outside in, absorb the liquid, and scoop the residue into a container.

  • Decontaminate: Wipe the spill area with a damp paper towel.

  • Package Waste: All cleanup materials (absorbent, towels, gloves) must be double-bagged, sealed, and labeled as hazardous waste containing (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride.[9]

  • Report: Report the incident to your supervisor and EHS department.

For a Large Spill (>100 mL or any unmanageable spill):

  • EVACUATE the area immediately.

  • ALERT others by activating the fire alarm or other emergency systems.

  • CALL your institution's emergency number (e.g., Public Safety) and the EHS office for assistance.[6] Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride and associated materials.

DisposalWorkflow cluster_ppe START: ALWAYS WEAR APPROPRIATE PPE start Identify Waste Material is_spill Is it a spill? start->is_spill spill_size Spill > 100mL or unmanageable? is_spill->spill_size Yes waste_type What is the waste type? is_spill->waste_type No (Routine Disposal) evacuate EVACUATE & CALL EHS/EMERGENCY spill_size->evacuate Yes cleanup Follow Small Spill Cleanup Protocol spill_size->cleanup No package_labware Double-bag, seal, and label as hazardous solid waste. cleanup->package_labware bulk_solid Bulk/Unused Solid Chemical waste_type->bulk_solid Solid contaminated_item Contaminated Labware (gloves, wipers) waste_type->contaminated_item Labware empty_container Empty Stock Container waste_type->empty_container Container package_bulk Package in sealed, labeled hazardous waste container. bulk_solid->package_bulk contaminated_item->package_labware triple_rinse Triple-rinse container. Collect first rinsate as hazardous waste. empty_container->triple_rinse final_disposal Store in Satellite Accumulation Area for EHS Pickup & Incineration package_bulk->final_disposal package_labware->final_disposal triple_rinse->final_disposal

Sources

Handling

Personal protective equipment for handling (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

As a Senior Application Scientist handling novel small-molecule intermediates, I cannot overstate the importance of rigorous safety protocols. Working with (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 190792-7...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist handling novel small-molecule intermediates, I cannot overstate the importance of rigorous safety protocols. Working with (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 190792-73-5) requires a precise understanding of its physicochemical behavior. Like many organic amine hydrochlorides, this compound presents a dual challenge: it is a biologically active irritant and possesses hygroscopic tendencies that can complicate both handling and storage.

This guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals. By understanding why specific Personal Protective Equipment (PPE) and handling methodologies are required, laboratories can ensure both operator safety and reagent integrity.

Physicochemical Profile and Hazard Causality

Before selecting PPE, we must define the threat matrix. (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a solid amine salt. When exposed to ambient humidity, amine hydrochlorides can absorb moisture, potentially leading to micro-localized acidic environments on contact with skin or mucous membranes. This mechanism directly drives its Globally Harmonized System (GHS) hazard classifications[1][2].

Table 1: Compound Identification and Hazard Profile

Property / ClassificationData / SpecificationMechanistic Implication
Chemical Name (3S,4S)-4-Aminotetrahydrofuran-3-ol HClChiral amino alcohol salt; highly soluble in aqueous environments.
CAS Number 190792-73-5Unique identifier for the (3S,4S) stereoisomer.
Molecular Weight 139.58 g/mol Low molecular weight increases the risk of aerosolization (dusting).
H302 Harmful if swallowedAcute oral toxicity necessitates strict prevention of hand-to-mouth transfer.
H315 & H319 Causes skin/serious eye irritationMoisture-driven localized acidity causes rapid tissue irritation on contact.
H335 May cause respiratory irritationInhalation of micro-dust directly impacts mucous membranes.

The Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not arbitrary; it is a direct response to the H315, H319, and H335 hazard codes. The goal is to create an impermeable barrier against hygroscopic dust.

Table 2: Required PPE and Causality

PPE CategorySpecification StandardCausality & Scientific Rationale
Eye Protection NIOSH/EN 166 approved tightly fitting safety goggles.Standard safety glasses leave orbital gaps. Goggles prevent airborne micro-dust from dissolving in the tear film, which would trigger H319 serious eye irritation.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double gloving recommended.Nitrile offers superior chemical resistance to amine salts compared to latex. Double gloving allows for rapid shedding if the outer layer is contaminated.
Body Protection Flame-retardant, fluid-resistant laboratory coat with snug cuffs.Prevents transdermal absorption and electrostatic cling of the powder to street clothing.
Respiratory N95/P100 particulate respirator OR handling within a Class II Biological Safety Cabinet / Fume Hood.Mitigates H335. The low molecular weight of the solid means static electricity can easily aerosolize particles during weighing.

Operational Workflow: Step-by-Step Handling Protocol

To maintain the integrity of the compound and protect the operator, the handling of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride must be treated as an air-sensitive and static-prone operation.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Wipe down the analytical balance and surrounding surfaces with an anti-static solution. Rationale: Amine hydrochloride powders are prone to electrostatic dispersion, which increases inhalation risk.

Step 2: PPE Donning and Verification

  • Don the lab coat, ensuring cuffs are tucked inside the first pair of nitrile gloves. Don the second pair of gloves over the cuffs.

  • Secure safety goggles and respiratory protection.

Step 3: Weighing and Transfer

  • Use a static-free, grounded spatulas (e.g., ceramic or coated stainless steel) for transfer.

  • Weigh the compound directly into a pre-tared, sealable reaction vial rather than open weigh boats. Rationale: This minimizes the surface area exposed to ambient humidity and reduces transfer loss.

Step 4: Reaction Assembly

  • Seal the reaction vessel before removing it from the fume hood. If the reaction is moisture-sensitive, purge the headspace with inert gas (Argon or Nitrogen) prior to sealing.

Step 5: Immediate Decontamination

  • Wipe the spatula and balance area with a damp paper towel (using a mild aqueous solvent or water), followed by an alcohol wipe. Dispose of the outer gloves and wipes in a designated hazardous solid waste container.

HandlingWorkflow A 1. Environmental Prep (Fume Hood / Anti-Static) B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Weighing & Transfer (Direct to Sealed Vial) B->C D 4. Reaction Assembly (Inert Atmosphere Purge) C->D E 5. Decontamination (Aqueous Wipe-Down) D->E

Standard operating workflow for handling hygroscopic amine hydrochloride salts.

Emergency Response and Spill Containment

In the event of an accidental release, immediate containment is critical to prevent the spread of irritant dust. Do not use dry sweeping, as this will aerosolize the hydrochloride salt.

Spill Response Protocol:

  • Evacuate and Assess: Instruct personnel to step back. Assess if the spill is localized (e.g., inside the fume hood) or environmental (e.g., dropped on the floor).

  • Ventilate: Ensure the fume hood is running at maximum exhaust.

  • Dampen and Contain: Gently cover the spill with damp absorbent paper towels. Rationale: The water will dissolve the salt and prevent dust aerosolization, converting an inhalation hazard into a manageable liquid cleanup.

  • Collect: Carefully scoop the damp towels and residue into a heavy-duty hazardous waste bag.

  • Neutralize: Wash the spill surface with copious amounts of water, followed by a standard laboratory detergent.

SpillResponse Start Accidental Spill Detected Assess Assess Spill Volume & Location Start->Assess Small Small Spill (<50g) Local Containment Assess->Small Large Large Spill (>50g) Evacuate Area Assess->Large Neutralize Dampen to Prevent Dust & Absorb Small->Neutralize Hazmat Contact EHS / HAZMAT Large->Hazmat Dispose Hazardous Waste Disposal Neutralize->Dispose

Emergency response logic for accidental exposure and spill containment.

Disposal and Waste Management Plan

Disposal must comply with local environmental regulations regarding halogenated and nitrogenous organic waste.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) must be placed in a clearly labeled, sealable hazardous waste container designated for "Toxic/Irritant Organic Solids."

  • Liquid Waste: Aqueous washings or organic solvent solutions containing (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride should be collected in appropriately labeled liquid waste carboys. Do not mix with strong oxidizing agents or strong bases, as the addition of a strong base will deprotonate the hydrochloride salt, potentially releasing the free volatile amine and generating heat.

References

  • Angene Chemical. "Safety Data Sheet: trans-4-Aminotetrahydrofuran-3-ol hydrochloride." Angene International Limited. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride
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